Fmoc-Met-OH-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-CAGSJYCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Met-OH-d3: A Deuterated Amino Acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Met-OH-d3 is a stable isotope-labeled amino acid that serves as a critical tool in advanced scientific research, particularly in the fields of proteomics, structural biology, and drug development. This deuterated analog of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine is chemically identical to its naturally occurring counterpart but carries a heavier isotope of hydrogen (deuterium, ²H or D) on its side-chain methyl group. This subtle mass difference, without altering the chemical properties, provides a powerful handle for sensitive and specific detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with this compound.
Deuterium-labeled amino acids are indispensable in modern research for their ability to provide profound insights into complex biological processes. By replacing hydrogen atoms with deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly disrupting the overall biological system.[1] This isotopic substitution is a powerful tool for examining drug metabolism, elucidating protein structure and dynamics, and tracing metabolic pathways with high precision.[1]
Core Properties and Data
The integration of deuterium into the methionine side chain provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative proteomics or a tracer for metabolic studies. The Fmoc protecting group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈D₃NO₄S | [2] |
| Molecular Weight | 374.47 g/mol | [2] |
| Synonyms | D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3 | [2] |
| Purity (HPLC) | Typically ≥95% | [2] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C for long-term stability |
Table 2: Comparison of this compound and its Non-Deuterated Analog
| Property | This compound | Fmoc-Met-OH |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S[3][4][][6][7] |
| Molecular Weight | 374.47 g/mol | 371.45 g/mol [3][][6][7] |
| Mass Difference | +3.02 Da | - |
| Chemical Reactivity | Essentially identical | Standard |
| Applications | Quantitative Proteomics, NMR Spectroscopy, Metabolic Tracing | Standard Peptide Synthesis |
Key Applications and Experimental Methodologies
The primary applications of this compound stem from its utility as a stable isotope-labeled internal standard and a probe for biophysical studies.
Quantitative Proteomics using Stable Isotope Labeling
In quantitative proteomics, this compound can be incorporated into synthetic peptides, which are then used as internal standards for the absolute quantification of proteins (a technique known as AQUA). These synthetic peptides, containing the deuterated methionine, are chemically identical to their endogenous counterparts but can be distinguished by their mass in a mass spectrometer.
This protocol outlines the manual synthesis of a short peptide containing a deuterated methionine residue using this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) and OxymaPure® (1.5 equivalents each relative to resin loading) in DMF.
-
Add DIC (1.5 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling or repeat the step.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.
Structural Biology and Protein Dynamics using NMR Spectroscopy
The introduction of a deuterated amino acid like Met-d3 into a protein that is otherwise protonated simplifies the ¹H-NMR spectrum. The deuterium nucleus has a different gyromagnetic ratio and a nuclear spin of 1, making it effectively "silent" in standard ¹H-NMR experiments. This leads to the disappearance of signals from the deuterated positions, reducing spectral overlap and facilitating the analysis of the remaining proton signals.
Caption: Logical diagram illustrating how selective deuteration simplifies NMR spectra for protein analysis.
Conclusion
This compound is a valuable reagent for researchers requiring precise and sensitive analysis of peptides and proteins. Its application in quantitative proteomics as a component of internal standards allows for accurate determination of protein abundance, a critical aspect of biomarker discovery and validation. In structural biology, while less documented, its potential in NMR studies for elucidating protein dynamics and interactions is significant. The methodologies for its use are based on well-established principles of solid-phase peptide synthesis and modern analytical techniques. As the demand for higher precision in biological research continues to grow, the utility of stable isotope-labeled compounds like this compound will undoubtedly expand.
References
A Technical Guide to Fmoc-Met-OH-d3: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Fmoc-Met-OH-d3, a deuterated derivative of Fmoc-methionine, and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize peptide synthesis and require detailed technical information.
Core Chemical Properties
This compound is a stable isotope-labeled amino acid that serves as a valuable tool in various research applications, particularly in mass spectrometry-based proteomics and pharmacokinetic studies. The deuterium labeling provides a distinct mass shift, allowing for the differentiation and quantification of peptides containing this modified residue.
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound in comparison to its non-deuterated counterpart, Fmoc-Met-OH.
| Property | This compound | Fmoc-Met-OH |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S |
| Molecular Weight | 374.47 g/mol | 371.45 g/mol [1][2][3][4] |
| CAS Number | 502692-58-2 | 71989-28-1[1][3][5][6][7] |
| Appearance | White to off-white solid/powder | White to off-white powder[5][6] |
| Purity | Typically ≥98% (HPLC) | ≥98.0% to ≥99.7% (HPLC)[2][3][5][8][9] |
| Solubility | Soluble in DMF and DMSO | Soluble in DMF and DMSO[2][6] |
| Melting Point | Not specified | 115 - 142 °C[5]; 121-123 °C; 130-140 °C |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6] |
Experimental Protocols
The primary application of this compound is its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol for this process.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the key steps for the incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[10][11]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)[11]
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[10]
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in a reaction vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating it with 20% piperidine in DMF for a specified period (typically 5-20 minutes).[12] Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
-
Add a base (e.g., DIPEA or collidine, typically 2 equivalents of the amino acid) to the activated amino acid solution.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[10]
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups.[10] This step is typically carried out for 2-3 hours at room temperature.[10]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Fmoc Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Role of this compound in Peptide Synthesis
This diagram outlines the logical relationship of utilizing this compound as a building block in the synthesis of a labeled peptide.
Caption: Incorporation of this compound into a synthetic peptide.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
- 3. Fmoc-Met-OH Novabiochem 71989-28-1 [sigmaaldrich.com]
- 4. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | C20H21NO4S | CID 2724632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Met-OH [cem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Fmoc-Met-OH-d3: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated amino acid Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a valuable tool in modern peptide chemistry and proteomics. This document details its structure, synthesis, and key applications, with a focus on its utility in research and drug development.
Structure and Properties
This compound is a stable isotope-labeled derivative of Fmoc-L-Methionine where the three hydrogen atoms of the S-methyl group are replaced with deuterium atoms. This isotopic substitution provides a unique mass signature, making it an invaluable tracer in mass spectrometry-based applications without significantly altering the chemical properties of the molecule.
Structure:
Physicochemical Properties:
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for reference.
| Property | This compound | Fmoc-Met-OH (for reference) |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S |
| Molecular Weight | 374.47 g/mol [] | 371.45 g/mol |
| Appearance | White to off-white solid | White to off-white solid[2] |
| Melting Point | Not available | 121-123 °C |
| Optical Rotation ([α]20/D) | Not available | -29.5±1.5°, c = 1% in DMF |
| Deuterium Enrichment | ≥ 98 atom % D[] | N/A |
| Chemical Purity | ≥ 95% by HPLC[] | ≥ 98.0% by HPLC |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the introduction of the deuterated methyl group followed by the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Synthesis Pathway
The general synthetic route can be visualized as a two-step process starting from a suitable precursor like L-homocysteine.
Experimental Protocol (General)
The following is a generalized experimental protocol for the synthesis of this compound. Note that specific conditions may vary and optimization may be required.
Step 1: Synthesis of L-Methionine-d3
-
Dissolution: Dissolve L-homocysteine in a suitable aqueous basic solution (e.g., sodium hydroxide solution).
-
Methylation: Add methyl-d3 iodide (CD₃I) to the solution. The reaction is typically carried out at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, acidify the reaction mixture to precipitate the L-Methionine-d3.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Step 2: Fmoc Protection of L-Methionine-d3
-
Dissolution: Suspend L-Methionine-d3 in a mixture of dioxane and an aqueous sodium bicarbonate solution.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise to the suspension while maintaining a basic pH.
-
Reaction: Allow the reaction to proceed at room temperature for several hours with vigorous stirring.
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Purification: Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound. Collect the product by filtration, wash thoroughly with water, and dry under vacuum. The final product can be further purified by column chromatography on silica gel.
Applications in Research and Drug Development
This compound is a versatile tool with several important applications in the fields of proteomics, metabolic research, and drug development.
Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue at a specific position within a peptide sequence. This allows for the synthesis of peptides with a unique mass signature, which is particularly useful for:
-
Internal Standards for Mass Spectrometry: Peptides containing this compound can be used as internal standards in quantitative proteomics experiments. The mass shift of +3 Da allows for the clear differentiation and accurate quantification of the target peptide from its endogenous, non-labeled counterpart.
-
Metabolic Tracing and Protein Turnover Studies: The deuterated methionine can be incorporated into proteins in cell culture or in vivo, and its fate can be traced over time using mass spectrometry. This enables researchers to study protein synthesis, degradation, and post-translational modifications.
Experimental Workflow: Incorporation of this compound in SPPS
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This compound can be used to synthesize labeled peptides which can then be used as standards in SILAC-based quantitative proteomics experiments. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another population is grown in a "heavy" medium containing stable isotope-labeled amino acids. The synthesized deuterated peptide can serve as a spike-in standard for absolute quantification.
Conclusion
This compound is a powerful tool for researchers and drug development professionals. Its well-defined structure and the ability to introduce a stable isotope label at a specific site make it indispensable for a wide range of applications, from fundamental studies of protein metabolism to the development of new therapeutic peptides. The methodologies outlined in this guide provide a framework for the successful synthesis and application of this important deuterated amino acid.
References
In-depth Technical Guide: Molecular Weight of Fmoc-Met-OH-d3
This technical guide provides a detailed analysis of the molecular weight of the deuterated amino acid derivative, Fmoc-Met-OH-d3. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their studies.
Core Analysis: Molecular Weight Determination
Fmoc-L-methionine (Fmoc-Met-OH) is a widely used derivative in solid-phase peptide synthesis. Its deuterated isotopologue, this compound, is a valuable tool in various research applications, including mass spectrometry-based proteomics and metabolic studies. The key to its utility lies in the precise mass difference introduced by the deuterium atoms.
The standard, non-deuterated Fmoc-Met-OH has a molecular formula of C₂₀H₂₁NO₄S and a molecular weight of 371.45 g/mol [1][2][3][4]. The "-d3" designation in this compound signifies that three hydrogen atoms have been replaced by three deuterium atoms. In the case of methionine, this substitution typically occurs at the terminal methyl group attached to the sulfur atom.
The molecular weight of this compound is calculated by subtracting the mass of the three replaced hydrogen atoms from the molecular weight of the standard Fmoc-Met-OH and adding the mass of the three deuterium atoms.
Calculation:
-
Molecular Weight of Fmoc-Met-OH = 371.45 g/mol
-
Atomic Weight of Deuterium (D) ≈ 2.014 g/mol
-
Mass of 3 Hydrogen atoms = 3 * 1.008 g/mol = 3.024 g/mol
-
Mass of 3 Deuterium atoms = 3 * 2.014 g/mol = 6.042 g/mol
Molecular Weight of this compound = (Molecular Weight of Fmoc-Met-OH) - (Mass of 3 H) + (Mass of 3 D) Molecular Weight of this compound = 371.45 - 3.024 + 6.042 = 374.468 g/mol
Data Presentation: Summary of Molecular Weights
For clarity and ease of comparison, the quantitative data related to the molecular weight determination is summarized in the table below.
| Compound/Element | Molecular/Atomic Weight ( g/mol ) |
| Fmoc-Met-OH | 371.45[1][2][3][4] |
| Hydrogen (H) | 1.008[5][6] |
| Deuterium (D) | 2.014 |
| This compound | 374.468 |
Experimental Protocols
The molecular weight of this compound presented in this guide is a calculated value derived from the known molecular weight of Fmoc-Met-OH and the standard atomic weights of hydrogen and deuterium. The experimental verification of this molecular weight would typically be performed using high-resolution mass spectrometry.
Conceptual Workflow for Mass Spectrometry Verification:
-
Sample Preparation : A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.
-
Infusion and Ionization : The sample solution is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the analyte.
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the protonated molecule, [M+H]⁺.
Mandatory Visualization
The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
- 4. Fmoc-Met-OH - Fmoc-L-methionine, Fmoc-Met-OH [sigmaaldrich.com]
- 5. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
Isotopic Purity of Fmoc-Met-OH-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a deuterated amino acid increasingly utilized in pharmaceutical research and development. The incorporation of deuterium in place of hydrogen at the S-methyl group of methionine can significantly alter the metabolic profile and pharmacokinetic properties of peptides and therapeutic proteins.[1] Therefore, accurate determination of isotopic purity is critical for ensuring the quality, consistency, and performance of these molecules. This guide outlines the common analytical techniques and presents a workflow for the comprehensive characterization of this compound.
Data Presentation: Isotopic and Chemical Purity
The isotopic and chemical purity of commercially available this compound are key quality attributes. While specific values may vary between suppliers and batches, the following table summarizes typical specifications. It is crucial for researchers to obtain a certificate of analysis for each specific lot.
| Parameter | Specification | Method | Reference |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR | [][3] |
| Chemical Purity | ≥ 95% - 99% | HPLC | [] |
| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC | [4] |
Experimental Protocols
The determination of isotopic purity for this compound relies on a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This protocol describes the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the determination of isotopic enrichment.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the linear range of the instrument. A typical concentration for analysis is 1-10 µg/mL.
-
Prepare a sample of non-deuterated Fmoc-Met-OH as a reference standard.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]+ ion of Fmoc-Met-OH (nominal m/z 372 for the non-deuterated and 375 for the d3-labeled).
-
From the mass spectrum of the d3-labeled compound, determine the relative intensities of the monoisotopic peak (M0) and the peaks corresponding to the deuterated species (M+1, M+2, M+3).
-
The isotopic enrichment is calculated based on the relative abundance of the ion containing three deuterium atoms compared to the total abundance of all isotopic forms of the molecule.[6]
-
Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium labels.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
2. NMR Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the S-methyl protons (typically around 2.1 ppm for the non-deuterated compound) confirms deuteration at this position.
-
²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the S-methyl group provides direct evidence of deuteration at that site.
-
¹³C NMR: In the carbon NMR spectrum, the signal for the carbon atom attached to the deuterium atoms will appear as a multiplet due to C-D coupling and will be at a slightly different chemical shift compared to the non-deuterated analog.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Fmoc-Met-OH [cem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Met-OH-d3: Synthesis, Applications, and Advanced Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Met-OH-d3, a deuterated derivative of the proteinogenic amino acid methionine, protected for use in solid-phase peptide synthesis (SPPS). This document details its chemical properties, outlines experimental protocols for its incorporation into peptides, and explores its applications in advanced research and drug development, particularly in the fields of quantitative proteomics and structural biology.
Core Data Presentation
Quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.
| Property | This compound | Fmoc-Met-OH |
| CAS Number | 502692-58-2 | 71989-28-1[1][2][3][4] |
| Molecular Formula | C₂₀H₁₈D₃NO₄S[5] | C₂₀H₂₁NO₄S[1][2][3] |
| Molecular Weight | 374.47 g/mol [5] | 371.45 g/mol [1][2] |
| Appearance | White to off-white solid | White to off-white powder[3] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent analysis are provided below. These protocols are foundational and may require optimization based on the specific peptide sequence and desired application.
Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing a deuterated methionine residue.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature to remove the Fmoc protecting group.[7]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be extended for longer peptides or difficult sequences.[6]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. For methionine-containing peptides, a common cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent side reactions with the methionine side chain.[7] To further minimize oxidation of the methionine residue, ammonium iodide can be added to the cleavage cocktail.[6]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Preparation of a Deuterated Peptide Standard for Quantitative Proteomics
This protocol describes the use of a peptide synthesized with this compound as an internal standard for absolute quantification in mass spectrometry-based proteomics.
1. Synthesis and Purification of the Deuterated Peptide:
-
Synthesize the target peptide containing the deuterated methionine residue using the Fmoc-SPPS protocol described above (Protocol 1).
-
Purify the peptide to a high degree (>95%) using RP-HPLC.
-
Lyophilize the purified peptide.
2. Accurate Quantification of the Deuterated Peptide Standard:
-
Accurately determine the concentration of the purified, lyophilized deuterated peptide stock solution. This can be achieved through amino acid analysis or by using a quantitative NMR (qNMR) method.
3. Sample Preparation for Mass Spectrometry:
-
Prepare the biological sample containing the protein of interest for proteomic analysis. This typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Spike a known amount of the purified and quantified deuterated peptide internal standard into the digested biological sample.[8]
4. LC-MS/MS Analysis:
-
Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify both the endogenous (light) peptide and the deuterated (heavy) internal standard peptide.
5. Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptides.
-
Calculate the peak area ratio of the endogenous peptide to the deuterated internal standard.
-
Determine the absolute quantity of the endogenous peptide in the original sample by comparing this ratio to a calibration curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Workflow for absolute quantification of proteins using a deuterated peptide internal standard.
Caption: Workflow for NMR-based structural analysis using a site-specifically deuterated peptide.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Stability and Storage of Fmoc-Met-OH-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine-d3 (Fmoc-Met-OH-d3). Understanding the stability profile of this deuterated amino acid derivative is critical for its effective use in peptide synthesis and other research and development applications, ensuring the integrity and purity of the final products.
Physicochemical Properties
This compound is a deuterated analog of Fmoc-Met-OH, where the three hydrogen atoms of the S-methyl group are replaced with deuterium. This isotopic labeling is primarily used for tracer studies in metabolic research and for creating internal standards for mass spectrometry-based quantitative analysis.
| Property | Value |
| Chemical Formula | C₂₀H₁₈D₃NO₄S |
| Molecular Weight | 374.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by temperature, light, and the presence of oxidizing agents. The primary degradation pathway involves the oxidation of the thioether side chain.
Oxidation
The sulfur atom in the methionine side chain is susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)) and, under harsher conditions, methionine sulfone (Met(O₂)). This oxidation can occur during storage and handling, as well as during peptide synthesis and cleavage. The primary degradation product is Fmoc-Met(O)-OH-d3.
Other Potential Degradation Pathways
While oxidation is the main concern, other degradation pathways common to Fmoc-amino acids should also be considered:
-
Formation of β-alanine derivatives: Impurities in the Fmoc protecting group or its reagents can lead to the formation of Fmoc-β-alanine adducts.
-
Dipeptide formation: Self-condensation of the amino acid can lead to the formation of Fmoc-Met-Met-OH-d3.
-
Hydrolysis: Although generally stable to acid, prolonged exposure to strong aqueous acids or bases can lead to the hydrolysis of the Fmoc group or the ester linkage if derivatized.
Commercial Suppliers and Technical Guide for Fmoc-Met-OH-d3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Met-OH-d3, a deuterated derivative of Fmoc-methionine, for researchers, scientists, and drug development professionals. The guide details commercial suppliers, quantitative data, and key experimental protocols for its application in peptide synthesis and quantitative proteomics.
Commercial Availability
This compound is a specialized chemical reagent available from several commercial suppliers that focus on stable isotope-labeled compounds for research purposes. The non-deuterated form, Fmoc-Met-OH, is more widely available from major chemical suppliers.
| Supplier | Product Name | Purity/Isotopic Enrichment |
| MedchemExpress | This compound | Not specified |
| BOC Sciences | Fmoc-D-Methionine-[d3] | 95% by HPLC; 98% atom D[] |
| Benchchem | L-Methionine-D3-N-fmoc (S-methyl-D3) | ≥97% chemical purity; 98 atom% deuterium enrichment[2] |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (methyl-D3, 98%) (precursor) | 98% |
Note: Data for non-deuterated Fmoc-Met-OH is included for comparison where relevant.
| Supplier | Product Name | Purity |
| Sigma-Aldrich (Novabiochem) | Fmoc-D-Met-OH | ≥99.0% (HPLC)[3] |
| Advanced ChemTech | Fmoc-Met-OH | Not specified |
| CEM Corporation | Fmoc-Met-OH | ≥ 99.0% HPLC Purity, ≥ 99.8% Enantiomeric Purity |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C20H18D3NO4S |
| Molecular Weight | 374.47 g/mol [] |
| Appearance | White to off-white solid |
Synthesis Protocol
The synthesis of this compound involves the preparation of d3-methionine followed by the protection of the alpha-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Part 1: Synthesis of L-Methionine-d3
A common method for synthesizing L-methionine with a deuterated S-methyl group is through the reaction of a homocysteine derivative with a deuterated methyl source, such as methyl-d3 iodide (CD₃I).
Materials:
-
L-homocysteine derivative
-
Methyl-d3 iodide (CD₃I)
-
Suitable alkaline solvent (e.g., sodium hydroxide in water/ethanol)
Procedure:
-
Dissolve the L-homocysteine derivative in an alkaline solution to deprotonate the thiol group, forming a thiolate.
-
Under an inert atmosphere, add methyl-d3 iodide to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
Acidify the reaction mixture to precipitate the L-methionine-d3.
-
Filter, wash, and dry the resulting product.
Part 2: Fmoc Protection of L-Methionine-d3
The Fmoc group is introduced to protect the primary amine of the synthesized L-methionine-d3, making it suitable for solid-phase peptide synthesis (SPPS).
Materials:
-
L-Methionine-d3
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Anhydrous dimethylformamide (DMF) or a similar aprotic solvent
-
Organic base (e.g., triethylamine or sodium bicarbonate)
Procedure:
-
Dissolve L-methionine-d3 in the chosen solvent.
-
Add the organic base to the solution.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
Upon completion, the this compound is typically isolated by precipitation with water and purified by recrystallization or chromatography.[2]
Experimental Applications and Protocols
This compound is primarily used in two key research areas: as a building block in the synthesis of isotopically labeled peptides and as an internal standard for quantitative mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide
This protocol outlines the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.
Workflow for SPPS using this compound
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Procedure:
-
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling of this compound:
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Proteomics using a Deuterated Peptide Standard
A peptide containing d3-methionine, synthesized as described above, can be used as a heavy internal standard for the absolute quantification of the corresponding endogenous (light) peptide in a complex biological sample by mass spectrometry.
Workflow for Quantitative Proteomics
Caption: Workflow for absolute quantification of a peptide using a heavy internal standard.
Procedure:
-
Sample Preparation: Lyse the biological sample (e.g., cells or tissue) to extract proteins.
-
Spike-in Standard: Add a precisely known amount of the purified heavy peptide (containing Met-d3) to the protein lysate.
-
Proteolytic Digestion: Digest the protein mixture, including the spiked-in heavy peptide, into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the light (endogenous) and heavy (d3-labeled) versions of the target peptide, which will be separated by a mass difference of 3 Da.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptide isotopes.
-
Calculate the ratio of the peak areas of the light and heavy peptides.
-
Since the amount of the heavy standard is known, the absolute quantity of the endogenous light peptide in the original sample can be determined.
-
Application in Metabolic Labeling
Deuterated methionine can also be used for metabolic labeling in cell culture to trace its incorporation into newly synthesized proteins and study metabolic pathways like the methionine cycle.
References
An In-depth Technical Guide to the Safety and Handling of Fmoc-Met-OH-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of Fmoc-Met-OH-d3 (N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine-d3), a deuterated amino acid derivative crucial for advancements in peptide synthesis, drug development, and metabolic research. This document details the physicochemical properties, safety protocols, and experimental considerations for the effective and safe use of this compound.
Physicochemical Properties
This compound is a stable, isotopically labeled version of Fmoc-Met-OH. The incorporation of deuterium in the methyl group of the methionine side chain provides a valuable tool for researchers, particularly in mass spectrometry-based applications. Below is a summary of the key physicochemical properties for both the deuterated and non-deuterated forms.
Table 1: Physicochemical Data of Fmoc-Met-OH and this compound
| Property | Fmoc-Met-OH | This compound |
| Molecular Formula | C₂₀H₂₁NO₄S[1] | C₂₀H₁₈D₃NO₄S |
| Molecular Weight | 371.45 g/mol [1] | 374.47 g/mol |
| CAS Number | 71989-28-1[1] | 502692-58-2[2] |
| Appearance | White to off-white solid/powder[3] | White to off-white solid[2] |
| Melting Point | 121-123 °C | Not specified |
| Solubility | Slightly soluble in Chloroform, DMF, and Methanol.[4] Soluble in DMSO (100 mg/mL).[3] | Not specified, expected to be similar to Fmoc-Met-OH |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
| Purity (Typical) | ≥98.0% (HPLC) | Not specified, typically high purity for research applications |
Safety and Handling
The safety profile of this compound is expected to be very similar to that of Fmoc-Met-OH. As a general practice, all chemicals should be handled by trained personnel in a well-ventilated laboratory setting, following standard safety procedures.
Hazard Identification
Based on the data for Fmoc-Met-OH, the following GHS hazard statements may apply[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.
Table 2: Recommended Handling and Safety Precautions
| Precaution | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile).[5] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended.[5] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5]
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperatures are provided in Table 1.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]
Experimental Protocols and Applications
This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue into a peptide sequence. This isotopic labeling is invaluable for quantitative proteomics, metabolic tracing, and for altering the metabolic profile of peptide-based drug candidates.[6]
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Detailed Protocol for Incorporation of this compound
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[7]
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete deprotection.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[7]
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2 equivalents to the amino acid) to the solution and allow it to pre-activate for a few minutes.
-
-
Coupling:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Note: While the kinetic isotope effect of deuterium on the reactivity of the methionine side chain is negligible in this context, it is good practice to monitor the coupling reaction for completeness.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads with the Kaiser test) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and a base in DMF).
-
Cycle Repetition: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Role in Drug Development and Research
The use of deuterated amino acids like this compound is a strategic approach in modern drug development and biological research.
The Kinetic Isotope Effect (KIE)
Deuterium forms a stronger covalent bond with carbon compared to hydrogen. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] By strategically placing deuterium at sites of metabolic vulnerability in a peptide, the pharmacokinetic profile of the drug can be improved, potentially leading to:
-
Increased drug half-life
-
Reduced patient dosage and frequency
-
Decreased formation of toxic metabolites[6]
Metabolic Pathways of Methionine
Methionine is an essential amino acid that plays a central role in several key metabolic pathways. Understanding these pathways is critical when designing peptide-based therapeutics containing methionine or its derivatives. The diagram below illustrates the major metabolic routes of methionine.
Caption: Key metabolic pathways involving methionine.
Conclusion
This compound is a valuable reagent for researchers and drug developers. Its safe and effective use requires an understanding of its physicochemical properties, adherence to appropriate safety protocols, and knowledge of its application in peptide synthesis and its metabolic context. This guide provides a foundational understanding to support the use of this compound in advancing scientific research and pharmaceutical development.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Met-OH - Safety Data Sheet [chemicalbook.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Met-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS) due to the high susceptibility of its thioether side chain to oxidation.[1] This oxidation can occur during synthesis and, most notably, during the final acidic cleavage from the resin, leading to the formation of methionine sulfoxide (Met(O)) impurities.[1][2][3] These impurities can complicate purification and affect the biological activity of the final peptide. Fmoc-Met-OH-d3, a deuterated analog of the standard Fmoc-protected methionine, offers a strategic advantage in mitigating these issues and serves as a valuable tool for specific applications in peptide research and drug development.
The incorporation of stable isotopes, such as deuterium (d), into amino acids can provide a means to protect against unwanted chemical modifications and to serve as a tracer in various biochemical and pharmacological studies. The increased mass of the deuterated methyl group on the methionine side chain can subtly alter its reactivity, potentially reducing its susceptibility to oxidation. Furthermore, peptides incorporating this compound are invaluable for mass spectrometry-based quantitative proteomics and as internal standards.
These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, detailing its advantages, experimental protocols, and expected outcomes.
Advantages of Using this compound
-
Reduced Oxidation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down the rate of oxidation at the methionine side chain.
-
Internal Standard for Mass Spectrometry: Peptides synthesized with this compound can be used as heavy-labeled internal standards for accurate quantification of their non-deuterated counterparts in complex biological samples.
-
Probing Metabolic Stability: The deuterated methionine can be used to study the metabolic fate of methionine-containing peptides, as the deuterium label allows for clear differentiation from endogenous, non-labeled molecules.
-
Improved Synthesis of Aggregation-Prone Peptides: While not a direct property of deuteration, the careful handling of methionine, as detailed in these protocols, contributes to higher purity of hydrophobic and aggregation-prone peptides where methionine oxidation can exacerbate solubility issues.[4][5]
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures and are adapted to address the specific considerations for incorporating methionine and its deuterated analog.
Resin Preparation and First Amino Acid Coupling
Standard resins for Fmoc-SPPS, such as Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids, can be used.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
First Amino Acid Loading (for 2-chlorotrityl chloride resin):
-
Dissolve 1.5 equivalents of the first Fmoc-amino acid and 3 equivalents of N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM).
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Standard Elongation Cycle for this compound Incorporation
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound (or other amino acids):
-
Prepare the activation solution: Dissolve 3-4 equivalents of this compound, 3-4 equivalents of a coupling reagent (e.g., HATU, HBTU), and 6-8 equivalents of a base (e.g., DIPEA or Collidine) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Capping (Optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Cleavage and Deprotection
The cleavage cocktail is critical for minimizing methionine oxidation.
-
Recommended Cleavage Cocktail (to minimize oxidation):
-
94% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
1% Dithiothreitol (DTT) or 0.5% dithioethane (DTE)[6]
Note: The addition of scavengers like TIS and DTT/DTE is crucial to quench reactive cations generated during cleavage that can cause side reactions, including oxidation of methionine.
-
-
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS) and analytical RP-HPLC. The mass spectrum should show a +3 Da shift compared to the non-deuterated peptide.
Data Presentation
The following tables illustrate the expected outcomes when using this compound with optimized protocols compared to standard procedures.
Table 1: Comparison of Crude Peptide Purity with Different Cleavage Cocktails
| Cleavage Cocktail Composition | Target Peptide Purity (%) | Met(O) Impurity (%) | Other Impurities (%) |
| 95% TFA, 5% Water | ~70-80% | ~15-25% | ~5% |
| 94% TFA, 2.5% H₂O, 2.5% TIS, 1% DTT | >90% | <5% | <5% |
Data is illustrative and based on typical results for methionine-containing peptides.
Table 2: Mass Spectrometry Data for a Hypothetical Peptide (Ac-Gly-Met-Ala-NH₂)
| Peptide | Theoretical Mass (monoisotopic) | Observed Mass (monoisotopic) |
| Ac-Gly-Met-Ala-NH₂ | 289.13 | 289.13 |
| Ac-Gly-Met(d3)-Ala-NH₂ | 292.15 | 292.15 |
| Ac-Gly-Met(O)-Ala-NH₂ | 305.12 | 305.12 |
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Mitigation of methionine oxidation by deuteration.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Note: Fmoc-Met-OH-d3 as an Internal Standard for Accurate Quantification of Methionine by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. Methionine, an essential amino acid, plays a crucial role in protein synthesis and numerous metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for sensitive and specific quantification of small molecules like methionine in complex biological matrices. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]
This application note details a robust and reliable method for the quantification of methionine in biological samples using Fmoc-Met-OH-d3 as an internal standard. The deuterated analog, this compound, closely mimics the chemical and physical properties of the analyte, Fmoc-Met-OH, ensuring accurate correction for matrix effects and instrument variability.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group enhances chromatographic retention and provides a common fragmentation pattern, facilitating straightforward method development.
Principle of the Method
The method involves the derivatization of both the endogenous methionine and the added this compound internal standard with an Fmoc-group. This is followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of methionine in the sample, effectively normalizing for any variations during the analytical process.
Materials and Reagents
-
Fmoc-Met-OH (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
-
Borate buffer
-
Biological matrix (e.g., plasma, serum, cell lysate)
Experimental Protocols
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Fmoc-Met-OH in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to cover the desired concentration range.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Protein Precipitation: To 50 µL of the biological sample (e.g., plasma), add 150 µL of ice-cold methanol containing the internal standard (this compound) at a concentration of 100 ng/mL.
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (if starting with underivatized methionine):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of borate buffer (pH 9.0).
-
Add 50 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile).
-
Vortex and incubate at room temperature for 30 minutes.
-
Add 20 µL of 1% formic acid in water to quench the reaction.
-
-
Final Preparation: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System: | Agilent 1290 Infinity II LC or equivalent |
| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic acid in Water |
| Mobile Phase B: | 0.1% Formic acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| MS System: | Sciex 4000 QTRAP or equivalent |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Capillary Voltage: | 4500 V |
| Source Temperature: | 500°C |
| Collision Gas: | Nitrogen |
| MRM Transitions: | See Table 1 |
Table 1: MRM Transitions for Fmoc-Met-OH and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-Met-OH | 372.1 | 179.1 | 25 |
| This compound | 375.1 | 179.1 | 25 |
Data Presentation
The following tables summarize the quantitative data obtained from method validation experiments.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Methionine | 1 - 1000 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Caption: Experimental workflow for methionine quantification.
Caption: Logic of using an internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and robust approach for the quantification of methionine in complex biological matrices. The excellent linearity, precision, and accuracy of this method make it suitable for a wide range of applications in research and development. The use of a stable isotope-labeled internal standard that is structurally very similar to the analyte ensures the highest quality of quantitative data by effectively compensating for potential variations in the analytical process.
References
Quantitative Proteomics Using Deuterated Methionine: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli or disease states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry. This application note details the use of Fmoc-Met-OH-d3, a deuterated and protected form of methionine, for SILAC-based quantitative proteomics. We provide comprehensive protocols from the initial deprotection of the labeled amino acid to the final data analysis, along with an example application in the study of growth factor signaling pathways.
Principle of the Method
The workflow begins with the deprotection of this compound to yield deuterated methionine (Met-d3). This isotopically heavy amino acid is then used to supplement a methionine-deficient cell culture medium. A control cell population is cultured in a parallel medium containing the natural, "light" methionine. Over several cell divisions, the respective amino acids are incorporated into the entire proteome of each cell population.
Following experimental treatment, such as stimulation with a growth factor, the "light" and "heavy" cell populations are combined. Proteins are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The mass difference of 3 Daltons between peptides containing Met-d3 and those with natural methionine allows for the accurate relative quantification of thousands of proteins in a single experiment.
Application: Elucidation of Growth Factor Signaling Pathways
Growth factor signaling pathways, such as the ERK/MAPK and mTOR pathways, are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Quantitative proteomics using SILAC with deuterated methionine provides a global and unbiased view of the proteomic changes induced by growth factor stimulation, offering insights into the intricate signaling networks and potential therapeutic targets.
In a typical experiment, one population of cells is labeled with Met-d3 (heavy) and another with natural methionine (light). The heavy-labeled cells are stimulated with a growth factor, while the light-labeled cells serve as the untreated control. By comparing the proteomes of the two populations, researchers can identify proteins that are up- or down-regulated upon growth factor stimulation, revealing key components and downstream effectors of the signaling cascade.
Experimental Protocols
Deprotection of this compound to Yield L-Methionine-d3
The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group for the amine functionality of the methionine and must be removed before it can be used in cell culture.[1][2]
Materials:
-
This compound
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve this compound in 20% piperidine in DMF.
-
Stir the solution at room temperature for 2 hours to ensure complete removal of the Fmoc group.
-
Remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Precipitate the resulting L-Methionine-d3 by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dissolve the precipitate in a minimal amount of 0.1 M HCl and then neutralize with a suitable base (e.g., NaOH) to pH 7.0.
-
Lyophilize the aqueous solution to obtain purified L-Methionine-d3 as a powder.
-
Confirm the purity and identity of the L-Methionine-d3 by NMR and mass spectrometry.
SILAC Labeling of Mammalian Cells
Materials:
-
SILAC-grade DMEM deficient in L-methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Methionine (light)
-
L-Methionine-d3 (heavy)
-
Penicillin-Streptomycin
-
Mammalian cell line of interest (e.g., HeLa, A549)
Procedure:
-
Prepare "Light" and "Heavy" SILAC media. Supplement the methionine-deficient DMEM with all necessary components (dFBS, Penicillin-Streptomycin) and either "light" L-Methionine or "heavy" L-Methionine-d3 to the normal physiological concentration.
-
Culture the cells in the "Light" and "Heavy" media for at least six cell doublings to ensure complete incorporation of the respective amino acids.[3]
-
Verify the incorporation efficiency (>97%) by mass spectrometric analysis of a small aliquot of cells from each population.
Growth Factor Stimulation and Sample Preparation
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
Procedure:
-
After complete labeling, serum-starve both cell populations for 12-24 hours.
-
Stimulate the "Heavy" labeled cells with the desired growth factor for the appropriate time. Add vehicle control to the "Light" labeled cells.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates.
-
Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the free thiols with IAA.
-
Digest the proteins into peptides overnight using trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
Mass Spectrometry and Data Analysis
Procedure:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Process the raw data using a software package capable of SILAC quantification, such as MaxQuant.
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the intensity ratios of the "Heavy" to "Light" peptide pairs.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
Data Presentation
The quantitative data obtained from a SILAC experiment can be summarized in a table to facilitate the identification of proteins that are significantly regulated in response to the experimental stimulus.
Table 1: Representative Quantitative Proteomics Data of Growth Factor Stimulated Cells
| Protein ID | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04049 | JUN | Transcription factor AP-1 | 2.58 | 0.001 | Upregulated |
| P62258 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 1.89 | 0.005 | Upregulated |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | 1.75 | 0.008 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.98 | 0.89 | Unchanged |
| Q06609 | BAD | Bcl2-associated agonist of cell death | 0.45 | 0.002 | Downregulated |
| P42345 | GSK3B | Glycogen synthase kinase-3 beta | 0.51 | 0.004 | Downregulated |
Note: This is a representative dataset for illustrative purposes. Actual results will vary depending on the experimental conditions and cell type.
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the signaling pathways under investigation.
Caption: Workflow for quantitative proteomics using this compound.
digraph "ERK_MAPK_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];"Growth_Factor" [shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; "Receptor" [fillcolor="#FFFFFF"]; "Ras" [fillcolor="#FFFFFF"]; "Raf" [fillcolor="#FFFFFF"]; "MEK" [fillcolor="#FFFFFF"]; "ERK" [fillcolor="#FFFFFF"]; "Transcription_Factors" [shape=ellipse, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; "Proliferation" [shape=cds, style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];
"Growth_Factor" -> "Receptor"; "Receptor" -> "Ras" [label="Activates"]; "Ras" -> "Raf" [label="Activates"]; "Raf" -> "MEK" [label="Phosphorylates"]; "MEK" -> "ERK" [label="Phosphorylates"]; "ERK" -> "Transcription_Factors" [label="Activates"]; "Transcription_Factors" -> "Proliferation" [label="Leads to"]; }
Caption: Simplified ERK/MAPK signaling pathway.
digraph "mTOR_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];"Growth_Factor" [shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; "PI3K" [fillcolor="#FFFFFF"]; "Akt" [fillcolor="#FFFFFF"]; "mTORC1" [fillcolor="#FFFFFF"]; "S6K1" [fillcolor="#FFFFFF"]; "4E-BP1" [fillcolor="#FFFFFF"]; "Protein_Synthesis" [shape=cds, style=filled, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; "Cell_Growth" [shape=cds, style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];
"Growth_Factor" -> "PI3K"; "PI3K" -> "Akt" [label="Activates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "S6K1" [label="Phosphorylates"]; "mTORC1" -> "4E-BP1" [label="Phosphorylates"]; "S6K1" -> "Protein_Synthesis" [label="Promotes"]; "4E-BP1" -> "Protein_Synthesis" [label="Inhibits\n(when unphosphorylated)"]; "Protein_Synthesis" -> "Cell_Growth"; }
Caption: Simplified mTOR signaling pathway.
Conclusion
The use of this compound in a SILAC workflow provides a robust and accurate method for quantitative proteomics. The detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique. The application of this method to the study of growth factor signaling pathways can yield valuable insights into complex biological processes and aid in the discovery of novel therapeutic targets.
References
Fmoc-Met-OH-d3 in SILAC (stable isotope labeling by amino acids in cell culture) experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC using Fmoc-Met-OH-d3
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, SILAC allows for the accurate relative quantification of protein abundance.
This document provides detailed application notes and protocols for the use of this compound, a deuterated version of the amino acid methionine, in SILAC experiments. While arginine and lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin digestion, methionine labeling can be advantageous for specific applications, such as studying protein turnover, dynamics of protein methylation, or for use in organisms where arginine and lysine metabolism may be complex.
Principle of the Method
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic labeling of a specific amino acid. One population is cultured in "light" medium containing the natural amino acid (e.g., L-methionine), while the other is cultured in "heavy" medium containing the isotopically labeled counterpart (e.g., L-methionine-d3). After a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different experimental conditions. The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass difference between the "heavy" and "light" peptides allows for their differentiation and relative quantification.
This compound is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its N-terminus, which is standard for its use in solid-phase peptide synthesis. For use in SILAC, this Fmoc group must first be removed to yield the free amino acid, Met-d3, which can then be incorporated into cell culture media.
Key Features and Applications
-
Accurate Quantification: SILAC provides high accuracy in quantitative proteomics because the "heavy" and "light" samples are mixed at an early stage, minimizing experimental variability.[1]
-
In Vivo Labeling: The labeling occurs metabolically within living cells, providing a more accurate representation of the cellular proteome compared to in vitro chemical labeling methods.
-
Protein Turnover Studies: Dynamic SILAC (dSILAC) experiments, where cells are switched from "light" to "heavy" media (or vice versa), can be used to measure the rates of protein synthesis and degradation on a proteome-wide scale.[2][3]
-
Analysis of Post-Translational Modifications (PTMs): SILAC is a powerful tool for quantifying changes in PTMs, such as phosphorylation, in response to cellular stimuli or drug treatment.[4]
-
Signaling Pathway Analysis: The quantitative nature of SILAC makes it well-suited for elucidating the dynamics of signaling pathways, such as the EGFR and AKT/mTOR pathways, by measuring changes in protein abundance and phosphorylation.[5][6][7][8]
Considerations for Using Deuterated Methionine (Met-d3)
While effective, the use of deuterated amino acids like Met-d3 in SILAC requires a specific consideration. Deuterated compounds can sometimes exhibit a slight shift in retention time during reversed-phase liquid chromatography compared to their non-deuterated counterparts.[4][9] This chromatographic shift can potentially complicate data analysis and affect the accuracy of quantification if not properly accounted for by the data analysis software. It is therefore crucial to use software capable of handling such shifts or to validate the quantification with alternative methods if high precision is required.
Experimental Protocols
Deprotection of this compound to Yield L-Methionine-d3
The Fmoc protecting group must be removed from this compound before it can be used in cell culture media. A common method for Fmoc deprotection is treatment with a mild base.
Materials:
-
This compound
-
Piperidine
-
Dimethylformamide (DMF)
-
Diethyl ether (ice-cold)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Dissolve this compound in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a small amount of deionized water.
-
Acidify the solution to a pH of approximately 2 with 1M HCl.
-
Wash the aqueous solution with diethyl ether three times to remove the dibenzofulvene-piperidine adduct.
-
Freeze the aqueous layer and lyophilize to obtain the purified L-Methionine-d3 hydrochloride salt.
-
Confirm the purity and identity of the product by mass spectrometry and NMR.
Preparation of 'Heavy' SILAC Medium with L-Methionine-d3
Materials:
-
Methionine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine or GlutaMAX™
-
L-Methionine-d3 (deprotected)
-
L-Lysine and L-Arginine (if not already in the base medium)
-
Sterile filter unit (0.22 µm)
Protocol:
-
To 500 mL of methionine-free medium, add 50 mL of dialyzed FBS (to a final concentration of 10%).
-
Add penicillin-streptomycin to a final concentration of 1X.
-
Add L-glutamine to the recommended final concentration (e.g., 2 mM).
-
If the medium is also deficient in lysine and arginine, add these to their normal concentrations.
-
Prepare a stock solution of L-Methionine-d3 in sterile PBS or water. The final concentration in the medium should be similar to that of L-methionine in standard media (typically around 0.1 mM or 15 mg/L).
-
Add the appropriate volume of the L-Methionine-d3 stock solution to the medium.
-
Sterile-filter the complete "heavy" medium using a 0.22 µm filter unit.
-
Prepare a "light" control medium in the same manner, but use unlabeled L-methionine.
Cell Culture and Labeling
-
Culture the cells of interest in the "light" SILAC medium for at least one passage to adapt them to the custom medium.
-
Split the cell population into two separate flasks. Continue to culture one population in the "light" medium and switch the other to the "heavy" medium.
-
Subculture the cells in their respective "heavy" and "light" media for at least five cell doublings to achieve >95% incorporation of the labeled amino acid.
-
Verify the incorporation efficiency by harvesting a small number of cells, extracting proteins, digesting them with trypsin, and analyzing by mass spectrometry. The mass spectra of methionine-containing peptides should show a near-complete shift to the "heavy" mass.
Protein Extraction, Digestion, and Mass Spectrometry
-
After the desired experimental treatment, harvest the "heavy" and "light" cell populations.
-
Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysate using a BCA or similar protein assay.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip or similar method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
Data Analysis
-
Process the raw mass spectrometry data using a software package capable of SILAC quantification (e.g., MaxQuant).
-
The software will identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.
-
Protein ratios are calculated from the median of all quantified peptide ratios for that protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the experimental conditions.
Data Presentation
The following tables provide examples of the types of quantitative data that can be generated from SILAC experiments using Met-d3.
Table 1: Example of Relative Protein Quantification Data. This table shows hypothetical data from an experiment comparing a treated versus a control cell population.
| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 2.54 | 0.001 | Upregulated |
| P60709 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.05 | 0.89 | Unchanged |
| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 0.45 | 0.005 | Downregulated |
| Q15283 | GAB1 | GRB2-associated-binding protein 1 | 2.11 | 0.002 | Upregulated |
| P29353 | SHC1 | SHC-transforming protein 1 | 1.98 | 0.008 | Upregulated |
Table 2: Example of Protein Turnover Data from a Dynamic SILAC Experiment. This table shows hypothetical protein half-life data calculated from the rate of incorporation of Met-d3 over time.
| Protein ID | Gene Name | Protein Name | Half-life (hours) | R-squared |
| P08670 | VIM | Vimentin | 98.5 | 0.99 |
| P62736 | ACTG1 | Actin, cytoplasmic 2 | 120.2 | 0.98 |
| P10809 | HSP90AA1 | Heat shock protein HSP 90-alpha | 45.3 | 0.99 |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.5 | 0.95 |
| P00533 | EGFR | Epidermal growth factor receptor | 22.7 | 0.97 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for SILAC using this compound.
Example Signaling Pathway: EGFR Signaling
Caption: Simplified EGFR signaling pathway, a common target for SILAC studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Applications of Deuterated Methionine in Metabolic Tracing Studies: A Detailed Guide for Researchers
Introduction
Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking of molecules through complex metabolic pathways. Among the various stable isotope-labeled compounds, deuterated amino acids, such as L-Methionine (methyl-d3), play a pivotal role in elucidating the dynamics of protein metabolism, post-translational modifications, and one-carbon metabolism. This document provides detailed application notes and protocols for the use of deuterated methionine in metabolic tracing studies, with a special clarification on the role of its Fmoc-protected form, Fmoc-Met-OH-d3.
It is crucial to distinguish between the applications of L-Methionine (methyl-d3) for in vivo and in vitro metabolic labeling of cells and organisms, and this compound, which is primarily a building block for solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is utilized to selectively protect the amino group of methionine during the stepwise assembly of peptides in a laboratory setting. The final peptide, containing the deuterated methionine, can then be used as a standard for mass spectrometry, in enzyme assays, or for other in vitro applications. For live-cell metabolic tracing, the unprotected L-Methionine (methyl-d3) is directly supplied to the cells in their culture medium.
I. Core Application: "Heavy Methyl" SILAC for Quantitative Methylomics
One of the most powerful applications of deuterated methionine is in "Heavy Methyl" Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This technique allows for the quantitative analysis of protein methylation, a critical post-translational modification involved in regulating numerous cellular processes.
In this approach, cells are cultured in a medium where normal methionine is replaced with a "heavy" version, such as L-Methionine (methyl-d3, 13C).[1] The cells metabolically convert this heavy methionine into S-adenosyl-L-methionine (SAM), the universal methyl donor.[2] Consequently, methyltransferases transfer the heavy methyl group (13CD3) onto proteins.[1] When combined with a control cell population grown in "light" medium, the relative abundance of methylated proteins can be accurately quantified by mass spectrometry. The mass shift of +4 Da for each heavy methyl group allows for the clear differentiation between light and heavy methylated peptides.[2]
Quantitative Data Summary: Expected Mass Shifts in Heavy Methyl SILAC
| Modification | Isotopic Label | Mass Shift (Da) |
| Monomethylation | 13CD3 | +4 |
| Dimethylation | 2 x 13CD3 | +8 |
| Trimethylation | 3 x 13CD3 | +12 |
Experimental Protocol: Heavy Methyl SILAC
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For the "heavy" population, use SILAC-grade DMEM or RPMI medium lacking L-methionine. Supplement this medium with dialyzed fetal bovine serum and "heavy" L-Methionine (methyl-d3, 13C). For the "light" control population, use the same base medium supplemented with normal ("light") L-methionine.[3]
-
Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[3]
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease, typically trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.[4]
-
Acquire data in a data-dependent acquisition mode to fragment peptides for identification and quantification.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the light and heavy peptide pairs.
-
The software will calculate the heavy-to-light (H/L) ratios for each methylated peptide, providing a quantitative measure of changes in methylation levels between the two conditions.
-
Visualization of the Heavy Methyl SILAC Workflow
Caption: Workflow for Heavy Methyl SILAC experiments.
II. Application: Tracing Protein Synthesis and Degradation Dynamics
Deuterated methionine can be employed to simultaneously measure the rates of muscle protein synthesis (MPS) and muscle protein breakdown (MPB).[5] This is achieved by tracking the incorporation of the labeled methionine into newly synthesized proteins and the release of a methylated catabolic product.
When cells or organisms are supplied with L-Methionine (methyl-d3), the deuterated methyl group can be transferred to histidine residues in actin and myosin, forming 3-methylhistidine (3-MH).[6] Upon protein degradation, 3-MH is released and not reincorporated into new proteins, making its appearance in the medium or plasma a reliable marker for myofibrillar protein breakdown.[5][6] Simultaneously, the incorporation of the deuterated methionine into the total protein pool provides a direct measure of protein synthesis.[5]
Quantitative Data Summary: Key Measurements in Protein Turnover Studies
| Parameter | Measurement | Isotopic Label |
| Protein Synthesis | Incorporation of L-Methionine-d3 into protein | d3 |
| Protein Breakdown | Rate of appearance of 3-methylhistidine-d3 in medium/plasma | d3 |
Experimental Protocol: Measuring Protein Turnover in Cell Culture
-
Labeling Phase:
-
Culture cells (e.g., C2C12 myotubes) to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of L-Methionine (methyl-d3).[5]
-
Collect cell lysates and media samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Processing for Protein Synthesis Measurement:
-
Precipitate the protein from the cell lysates (e.g., with trichloroacetic acid).
-
Hydrolyze the protein pellet to release individual amino acids.
-
Derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) or analyze directly by LC-MS.
-
Determine the isotopic enrichment of methionine in the protein hydrolysate.
-
-
Sample Processing for Protein Breakdown Measurement:
-
Extract amino acids from the collected media samples.
-
Analyze the samples by LC-MS to measure the concentration of labeled (d3) and unlabeled (d0) 3-methylhistidine.[6]
-
-
Calculation of Turnover Rates:
-
Calculate the fractional synthesis rate (FSR) of protein based on the rate of incorporation of labeled methionine.
-
Calculate the fractional breakdown rate (FBR) based on the rate of appearance of labeled 3-methylhistidine in the medium, taking into account the intracellular precursor enrichment.
-
Visualization of the Methionine-Based Protein Turnover Pathway
Caption: Metabolic fate of L-Methionine-d3 in protein turnover.
III. Application: Tracing One-Carbon Metabolism
Methionine is a central hub in one-carbon metabolism, a network of pathways that transfer one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. By using specifically labeled methionine tracers, such as L-Methionine (methyl-d3), researchers can follow the flux of the methyl group through these interconnected pathways.[7] This is critical for understanding cellular proliferation, redox homeostasis, and the metabolic reprogramming that occurs in diseases like cancer.
Experimental Protocol: General Metabolic Tracing with L-Methionine-d3
-
Cell Culture and Labeling:
-
Culture cells in a medium containing L-Methionine (methyl-d3) for a defined period. The duration of labeling will depend on the turnover rate of the metabolites of interest.[8]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract metabolites from the cells using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using LC-MS to identify and quantify the isotopologues of downstream metabolites.
-
Key metabolites to monitor include SAM, S-adenosylhomocysteine (SAH), homocysteine, and methylated forms of DNA, RNA, and other small molecules.
-
-
Metabolic Flux Analysis:
-
Use the isotopic labeling patterns to calculate the relative or absolute flux through different branches of one-carbon metabolism. This often requires computational modeling.[7]
-
Visualization of Methionine's Role in One-Carbon Metabolism
Caption: Central role of methionine in one-carbon metabolism.
Deuterated methionine is a versatile and powerful tool for researchers in the life sciences. From quantifying post-translational modifications and dissecting the dynamics of protein turnover to tracing the intricate pathways of one-carbon metabolism, L-Methionine (methyl-d3) provides invaluable insights into cellular function in both health and disease. While its Fmoc-protected counterpart, this compound, is essential for the synthesis of labeled peptide standards, it is the unprotected form that is the key reagent for metabolic tracing studies in living systems. The protocols and conceptual frameworks provided herein offer a solid foundation for the successful application of deuterated methionine in your research endeavors.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Peptides Containing Fmoc-Met-OH-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of synthetic peptides incorporating the deuterated and protected amino acid, Fmoc-L-methionine(methyl-d3)-OH (Fmoc-Met-OH-d3), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled amino acid with a mass shift of +3 Da allows for its use as an internal standard in quantitative assays, which is critical during drug development and peptide synthesis quality control. This document provides comprehensive protocols for sample preparation, LC-MS/MS analysis, and data interpretation. Additionally, it presents a workflow for monitoring peptide synthesis and purification, where the analysis of the Fmoc-protected, deuterated peptide is particularly relevant.
Introduction
The use of stable isotope-labeled compounds is a cornerstone of quantitative proteomics and peptide analysis. Deuterium-labeled amino acids, when incorporated into a peptide sequence, create an ideal internal standard that co-elutes with the endogenous, unlabeled peptide but is differentiated by mass in the mass spectrometer.[1] This allows for precise quantification by correcting for variability in sample preparation and matrix effects. This compound is a specialized reagent used in solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue. The fluorenylmethyloxycarbonyl (Fmoc) group is a common N-terminal protecting group used during peptide synthesis. While typically removed in the final product, monitoring the presence of the Fmoc-containing peptide intermediate can be crucial for process optimization and impurity analysis.[2][3] This note focuses on the analytical workflow for peptides still containing the this compound residue.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful LC-MS/MS analysis. The following protocol is a general guideline and may require optimization based on the specific peptide and sample matrix.
-
Peptide Dissolution : Dissolve the crude or purified synthetic peptide containing this compound in an appropriate solvent. A common starting point is 5-30% acetonitrile in water with 0.1% formic acid.[4] For hydrophobic Fmoc-containing peptides, a higher organic percentage may be necessary.
-
Standard Curve Preparation : For quantitative analysis, prepare a calibration curve using a known concentration of the purified this compound peptide. A corresponding unlabeled peptide can be used as the analyte.
-
Internal Standard Spiking : If the this compound peptide is being used as an internal standard, spike it into the samples containing the unlabeled analyte at a fixed concentration.
-
Final Dilution : Dilute all samples, including calibration standards and quality controls, to a final concentration suitable for LC-MS/MS injection, typically in the low ng/mL to µg/mL range. The final solvent should be compatible with the initial mobile phase conditions.
LC-MS/MS Method
The following parameters provide a starting point for developing an LC-MS/MS method for the analysis of a peptide containing this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Reversed-phase C18, e.g., Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 65% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: The use of formic acid is preferred over trifluoroacetic acid (TFA) for LC/MS applications to avoid ion suppression.[3]
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of the Fmoc-Met-d3-peptide |
| Product Ions (Q3) | Select 2-3 characteristic fragment ions |
| Collision Energy | Optimize for each transition |
| Dwell Time | 50-100 ms |
Fragmentation of this compound Peptides:
The fragmentation of peptides in the mass spectrometer provides structural information and allows for specific detection in MRM mode. For a peptide containing this compound, key fragmentation patterns include:
-
Peptide Backbone Fragmentation : This results in the characteristic b- and y-ions that are used for peptide sequencing and identification. The mass of any fragment containing the deuterated methionine will be shifted by +3 Da.
-
Fmoc Group Fragmentation : The Fmoc group can produce a characteristic fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, or a neutral loss of 222 Da (Fmoc moiety).
-
Methionine Side Chain Fragmentation : Upon collisional activation, methionine-containing peptides can exhibit a neutral loss of methanesulfenic acid (CH3SOH), which has a mass of 64 Da.[5][6] For the d3-methionine, this loss would be 67 Da.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is an example of a calibration curve for the quantification of a synthetic peptide (Analyte) using its this compound labeled counterpart as an internal standard (IS).
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 305,100 | 0.005 |
| 5.0 | 7,650 | 310,200 | 0.025 |
| 10.0 | 15,300 | 308,500 | 0.050 |
| 50.0 | 75,900 | 301,400 | 0.252 |
| 100.0 | 151,200 | 299,800 | 0.504 |
| 500.0 | 762,300 | 303,600 | 2.511 |
| 1000.0 | 1,530,000 | 301,900 | 5.068 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quality control of a synthetic peptide containing this compound during its production and purification.
Caption: Workflow for Synthesis and QC of this compound Peptides.
Signaling Pathway Example: Not Applicable
The analysis of a peptide containing this compound is primarily relevant to the chemical synthesis and manufacturing process of peptides, rather than a biological signaling pathway. The Fmoc group is a synthetic protecting group that is not present in biological systems. Therefore, a signaling pathway diagram is not applicable in this context. The experimental workflow diagram provided above is the most relevant logical relationship for this topic.
Conclusion
The LC-MS/MS method described provides a sensitive and specific approach for the analysis of peptides containing this compound. This methodology is highly valuable for monitoring the efficiency of peptide synthesis, optimizing purification processes, and for the development of quantitative assays where the deuterated peptide can serve as an internal standard. The ability to accurately quantify these synthetic peptides is essential for researchers in drug development and various scientific fields relying on custom peptides.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Met-OH-d3 Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into peptides under mild basic conditions.[1] This document provides detailed application notes and protocols for the efficient and clean deprotection of the Fmoc group from peptides containing deuterated methionine, specifically Fmoc-Met-OH-d3. The incorporation of stable isotope-labeled amino acids like Met-d3 is a critical strategy in quantitative proteomics and drug metabolism studies. While the deuterium labeling on the methyl group of methionine does not fundamentally alter the chemical mechanism of Fmoc deprotection, careful execution of the protocol is paramount to minimize potential side reactions and ensure high purity of the final peptide.
The Fmoc deprotection process proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This initiates the elimination of the carbamate, liberating the free N-terminal amine of the peptide and generating dibenzofulvene (DBF). The excess amine in the deprotection solution then traps the reactive DBF intermediate to form a stable adduct.[2][3]
Potential Side Reactions
While the Fmoc deprotection step is generally efficient, awareness of potential side reactions is crucial for optimizing the synthesis of methionine-containing peptides:
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during the final acidic cleavage from the resin.[4][5][6] While less common during the basic conditions of Fmoc deprotection, prolonged exposure to air or oxidative impurities in solvents can contribute to this side product.
-
S-Alkylation: S-alkylation of the methionine side chain is primarily a concern during the final trifluoroacetic acid (TFA) cleavage step due to the generation of carbocations from side-chain protecting groups.[4][6]
-
Aspartimide Formation: For peptides containing aspartic acid, the use of piperidine for Fmoc deprotection can induce the formation of a succinimide ring, known as an aspartimide. This can lead to epimerization and the formation of β-aspartyl peptide impurities.[2][3]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is particularly prevalent when proline is one of the first two amino acids.[5]
Experimental Protocols
Materials and Reagents
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), ACS grade
-
Kaiser test kit
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most routine peptide syntheses.
-
Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in a reaction vessel.
-
Pre-wash: Drain the DMF and wash the resin twice with DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for a total of 7-10 minutes. This can be performed as a single step or as two shorter treatments (e.g., 2 minutes followed by 5-8 minutes) to ensure complete removal of the Fmoc group.[4]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.
-
-
Proceed to the next coupling step.
Protocol 2: Fmoc Deprotection with Reduced Risk of Aspartimide Formation
For sequences containing aspartic acid, modifying the deprotection conditions can minimize aspartimide formation.
-
Resin Swelling and Pre-wash: Follow steps 1 and 2 of Protocol 1.
-
Fmoc Deprotection:
-
Use a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.
-
Alternatively, a solution of 50% morpholine in DMF can be used, although deprotection may be slower.
-
Treat the resin with the chosen deprotection solution for 10-20 minutes, agitating at room temperature.
-
-
Washing: Follow step 4 of Protocol 1.
-
Monitoring: Perform a Kaiser test as described in Protocol 1.
-
Proceed to the next coupling step.
Data Presentation
The efficiency of Fmoc deprotection can be monitored quantitatively using UV-Vis spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20-50% in DMF | 5-20 min[7] | Fast and effective | Can induce aspartimide formation[2] |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 10 min | Similar efficiency to piperidine, potentially less toxic | May still cause some aspartimide formation |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | 10 min | Reduced toxicity compared to piperidine | Lower solubility, may be less efficient for hindered residues |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 2 x 2 min | Reduces epimerization and byproduct formation in certain cases[8] | Strong, non-nucleophilic base; requires careful control |
| Dipropylamine (DPA) | 25% v/v in DMF | 30 min | Strongly reduces aspartimide formation[9] | Slower deprotection kinetics compared to piperidine |
Visualizations
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflow for a Single Deprotection/Coupling Cycle
References
- 1. genscript.com [genscript.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Coupling of Fmoc-Met-OH-d3 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Met-OH-d3 is the deuterated form of N-α-(9-fluorenylmethyloxycarbonyl)-L-methionine, a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of stable isotopes such as deuterium provides a powerful tool for a range of applications, including metabolic labeling, quantitative proteomics, and serving as internal standards for mass spectrometry-based bioanalytical assays. Achieving high coupling efficiency is essential for the synthesis of high-purity, isotopically labeled peptides.
These application notes provide a comprehensive guide to the factors influencing the coupling efficiency of this compound and detailed protocols for its use with various common coupling reagents. While the kinetic isotope effect of deuterium substitution on the amide bond formation is generally negligible, optimization of coupling conditions remains crucial, particularly for challenging sequences prone to aggregation or steric hindrance.
Factors Influencing Coupling Efficiency
The successful incorporation of this compound is dependent on several key experimental parameters:
-
Choice of Coupling Reagent: The activation agent plays a pivotal role. Uronium/aminium salt-based reagents such as HATU and HBTU are generally more effective for sterically demanding couplings compared to carbodiimide-based reagents like DIC.[1]
-
Reaction Time and Temperature: For difficult couplings, extending the reaction time or performing the synthesis at a moderately elevated temperature can significantly improve coupling yields.
-
Steric Hindrance: The bulky Fmoc protecting group, as well as the sequence of amino acids already on the resin, can physically obstruct the N-terminal amine, impeding the approach of the incoming activated amino acid.
-
Peptide Aggregation: The formation of secondary structures and aggregation of the growing peptide chain on the solid support can severely limit the accessibility of reactive sites, leading to incomplete coupling.
-
Solvent Quality: The use of high-purity, amine-free solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is critical to prevent undesirable side reactions, such as premature deprotection of the Fmoc group.
Data Presentation: Comparative Coupling Efficiency of Common Reagents
The following table provides a summary of representative coupling efficiencies for various coupling reagents. Although specific quantitative data for this compound is not widely available, the data presented here, extrapolated from studies on other amino acids, including those with significant steric hindrance, serves as a reliable guide for methods development.[1] The coupling behavior of this compound is expected to be nearly identical to its non-deuterated isotopologue.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Coupling Yield (%) | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[1] | Higher cost, potential for guanidinylation side reaction.[1] |
| HBTU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[1][2] | Potential for guanidinylation if used in excess.[1] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[1] | Slower reaction rates, potential for N-acylurea formation.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation.[1] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
| COMU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[1] | Higher cost.[1] |
Note: The presented coupling yields are indicative for a standard SPPS protocol and can be highly dependent on the specific peptide sequence, the solid support used, and the precise reaction conditions.[1]
Experimental Protocols
The following protocols provide detailed procedures for the coupling of this compound using different activation strategies. These should be considered as starting points and may require further optimization based on the specific requirements of the target peptide.
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol describes the essential steps for a single amino acid incorporation cycle in Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM) (Peptide synthesis grade)
-
This compound and corresponding coupling reagents (see Protocols 2-4)
Procedure:
-
Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
The resin is treated with 20% piperidine in DMF for 5 minutes, followed by draining.
-
A second treatment with 20% piperidine in DMF for 15-20 minutes ensures complete removal of the Fmoc protecting group.
-
-
Washing: The resin is washed extensively with DMF (5-7 times), followed by DCM (3 times), and a final series of washes with DMF (3 times) to completely remove residual piperidine.
-
Coupling: The coupling of this compound is performed according to one of the specific protocols outlined below (Protocols 2, 3, or 4).
-
Washing: Following the coupling reaction, the resin is washed with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and soluble byproducts.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling. In the case of a positive test, a second coupling (double coupling) is recommended.
Protocol 2: Coupling using HATU
Materials:
-
Deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF (Peptide synthesis grade)
Procedure:
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, this compound and HATU are dissolved in DMF. DIPEA is then added, and the mixture is allowed to pre-activate for 2-5 minutes.
-
Coupling Reaction: The pre-activated amino acid solution is added to the deprotected peptide-resin.
-
Incubation: The reaction mixture is agitated at room temperature for 20-45 minutes.
-
Monitoring and Washing: The procedure is completed by following steps 5 and 6 as described in Protocol 1.
Protocol 3: Coupling using HBTU
Materials:
-
Deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF (Peptide synthesis grade)
Procedure:
-
Amino Acid Activation (Pre-activation): In a separate vessel, this compound and HBTU are dissolved in DMF. DIPEA is added, and the solution is allowed to pre-activate for 2-5 minutes.
-
Coupling Reaction: The activated amino acid solution is transferred to the vessel containing the deprotected peptide-resin.
-
Incubation: The reaction is agitated at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 of Protocol 1 to complete the cycle.
Protocol 4: Coupling using DIC/HOBt
Materials:
-
Deprotected peptide-resin
-
This compound (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF (Peptide synthesis grade)
Procedure:
-
Amino Acid Activation: In a separate vessel, this compound and HOBt are dissolved in a minimal volume of DMF.
-
Coupling Reaction: The activated amino acid solution is added to the resin, followed by the addition of DIC.
-
Incubation: The reaction mixture is agitated at room temperature for 60-120 minutes.
-
Monitoring and Washing: The cycle is completed by following steps 5 and 6 of Protocol 1.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Key steps in the coupling of this compound.
Caption: Troubleshooting workflow for incomplete coupling.
References
Application Note: Fmoc-Met-OH-d3 for Precise Protein Quantification
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins.[4][5] By comparing the mass spectrometry (MS) signal intensities of peptides from differentially labeled cell populations, accurate relative quantification of protein abundance can be achieved.[3][6] Deuterated amino acids, such as Fmoc-Met-OH-d3, serve as valuable tools in this approach, offering a distinct mass shift for clear differentiation in MS analysis.[6][7][]
This compound is a deuterated form of the standard Fmoc-protected methionine used in solid-phase peptide synthesis.[9][10][11][12][13] In the context of protein quantification, it is utilized to introduce a stable isotope label into proteins during cell culture. The deuterium atoms on the methyl group of methionine result in a +3 Da mass shift, which is readily detectable by mass spectrometry. This application note provides a detailed protocol for the use of this compound in SILAC-based quantitative proteomics experiments, targeting researchers, scientists, and drug development professionals.
Principle of the Method
The core principle involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. In this case, the "light" medium contains standard L-methionine, while the "heavy" medium is supplemented with L-methionine-d3 (derived from this compound after deprotection). After a sufficient number of cell divisions, the entire proteome of the "heavy" cell population will have incorporated the deuterated methionine.
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the protein lysates from both populations are mixed in a 1:1 ratio. The proteins are then digested, and the resulting peptide mixture is analyzed by LC-MS/MS. Peptides containing methionine will appear as pairs of peaks separated by a specific mass difference (3 Da for each methionine residue). The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.
Experimental Protocols
1. SILAC Media Preparation
-
Light Medium: Prepare standard cell culture medium (e.g., DMEM, RPMI-1640) that is deficient in L-methionine. Supplement this medium with a known concentration of standard ("light") L-methionine.
-
Heavy Medium: Prepare the same L-methionine-deficient medium. Supplement this medium with the same concentration of L-methionine-d3. Note: this compound must be deprotected to yield L-methionine-d3 prior to addition to the medium or a commercially available L-methionine-d3 should be used.
2. Cell Culture and Labeling
-
Culture the chosen cell line in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
Monitor the incorporation efficiency by performing a preliminary MS analysis of a small protein sample from the "heavy" culture.
-
Once complete labeling is confirmed, the cells are ready for the experiment. One population will serve as the control (e.g., grown in "light" medium), while the other will be subjected to the experimental treatment (e.g., grown in "heavy" medium).
3. Sample Preparation and Protein Extraction
-
After the experimental treatment, harvest the cells from both the "light" and "heavy" cultures.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
4. Protein Digestion
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (DTT) and incubating.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.
5. LC-MS/MS Analysis
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides and proteins.
-
The software will identify peptide pairs with the characteristic mass shift of 3 Da per methionine residue.
-
The ratio of the peak intensities for each peptide pair is calculated to determine the relative abundance of the corresponding protein.
Data Presentation
The quantitative data from a SILAC experiment using this compound can be summarized in a table for clear comparison.
Table 1: Example of Quantified Proteins in a Drug Treatment Study
| Protein ID | Gene Name | Description | Heavy/Light Ratio | p-value | Regulation |
| P06733 | APP | Amyloid beta A4 protein | 2.54 | 0.001 | Upregulated |
| P10636 | HSPA5 | 78 kDa glucose-regulated protein | 0.45 | 0.005 | Downregulated |
| Q06830 | VCP | Transitional endoplasmic reticulum ATPase | 1.05 | 0.890 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.950 | Unchanged |
Visualizations
Caption: SILAC experimental workflow using this compound.
Caption: Principle of SILAC quantification by mass spectrometry.
References
- 1. Metabolic Labelling | Eurisotop [eurisotop.com]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct comparison of stable isotope labeling by amino acids in cell culture and spectral counting for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. alkalisci.com [alkalisci.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. Fmoc-D-Met-OH Novabiochem® | 112883-40-6 [sigmaaldrich.com]
- 12. Fmoc-Met-OH [cem.com]
- 13. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Methionine Oxidation in Fmoc-Met-OH-d3 during SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering methionine oxidation during Solid-Phase Peptide Synthesis (SPPS), with a focus on Fmoc-Met-OH-d3.
Troubleshooting Guide
Issue: Significant oxidation of Methionine is observed in the final peptide.
Possible Causes:
-
Acidic Cleavage: The thioether side chain of methionine is highly susceptible to oxidation during the final trifluoroacetic acid (TFA)-based cleavage from the resin.[1][2][3][4][5]
-
Reagent Purity: Impurities or degradation products in solvents and reagents, such as peroxides in ether used for precipitation, can be oxidizing agents.[6]
-
Atmospheric Oxygen: Exposure to air during synthesis and cleavage can contribute to oxidation.
-
Extended Reaction Times: Longer exposure to acidic conditions or prolonged synthesis cycles can increase the extent of oxidation.[1][5]
-
Elevated Temperatures: Higher temperatures during cleavage can accelerate the rate of both oxidation and other side reactions.[1][5]
Solutions:
-
Optimize the Cleavage Cocktail: The composition of the cleavage cocktail is critical in preventing methionine oxidation. The inclusion of scavengers is essential to quench reactive species that cause oxidation.
-
Recommended Cocktails:
-
For peptides without other sensitive residues: A TFA cocktail containing scavengers like triisopropylsilane (TIS) and water is a common starting point (e.g., TFA/TIS/H₂O 95:2.5:2.5). However, for methionine-containing peptides, this is often insufficient.[2]
-
For enhanced protection: The addition of dimethylsulfide (DMS) and ammonium iodide (NH₄I) to the cleavage cocktail has been shown to significantly reduce or eliminate methionine sulfoxide formation.[2] A specific reagent, Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I), is designed for preventing Met oxidation.[1][3]
-
Advanced Formulations: A highly effective cleavage solution for eradicating methionine oxidation involves a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethylsulfide (Me₂S), with the addition of triphenylphosphine (PPh₃). For peptides also containing cysteine, triisopropylsilane (TIS) should be included.[1][3][5]
-
-
-
Employ Reducing Agents: If oxidation has already occurred, the resulting methionine sulfoxide (Met(O)) can often be reduced back to methionine.
-
Post-Cleavage Reduction: Treatment of the cleaved peptide with reagents like dithiothreitol (DTT) or N-mercaptoacetamide can reverse oxidation.[7]
-
In-situ Reduction: The inclusion of reducing agents in the cleavage cocktail, such as ammonium iodide, can help reduce any Met(O) formed during the cleavage process.[1][3]
-
-
Control Experimental Conditions:
-
Inert Atmosphere: Performing the synthesis and particularly the cleavage step under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.[6]
-
Use High-Purity Reagents: Ensure all solvents and reagents are fresh and of high purity. For instance, use peroxide-free ether for peptide precipitation.[6]
-
Optimize Time and Temperature: Minimize the duration of the cleavage reaction and perform it at room temperature or lower (e.g., 6°C) to reduce the rate of side reactions.[1][5]
-
Workflow for Preventing and Reversing Methionine Oxidation
Caption: Workflow for SPPS of methionine-containing peptides, emphasizing prevention and troubleshooting of oxidation.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a problem in SPPS?
A1: Methionine oxidation is the chemical conversion of the thioether side chain of methionine to a sulfoxide (Met(O)).[2] This modification introduces a polar group, which can alter the peptide's structure, solubility, and biological activity.[8][9] It is a common side reaction during the acidic conditions of TFA cleavage in Fmoc-SPPS.[1][3][4][5]
Q2: Will the deuterium label in this compound affect the rate of oxidation?
A2: While the principles of preventing oxidation remain the same, the presence of deuterium atoms on the methyl group of methionine is unlikely to significantly alter the susceptibility of the sulfur atom to oxidation under standard SPPS conditions. The oxidation occurs at the sulfur, and the kinetic isotope effect for this type of reaction is expected to be negligible.
Q3: What are the most effective scavengers to prevent methionine oxidation during cleavage?
A3: A combination of scavengers is often most effective. While traditional scavengers like TIS and water offer some protection, cocktails containing dimethylsulfide (DMS) and ammonium iodide (NH₄I) are more robust.[2] For maximum prevention, a cocktail of TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethylsulfide (Me₂S) with triphenylphosphine (PPh₃) is highly recommended.[1][3][5]
Q4: Can I reverse methionine oxidation if it has already occurred?
A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved by treating the peptide with reducing agents such as dithiothreitol (DTT) or N-mercaptoacetamide after cleavage and deprotection.[7] Some cleavage cocktails containing reducing agents like ammonium iodide can also perform this reduction in situ.[1][3]
Q5: How can I detect and quantify methionine oxidation in my peptide sample?
A5: Methionine oxidation can be detected by a characteristic mass increase of 16 Da per oxidized methionine residue in mass spectrometry analysis.[2] In reverse-phase HPLC (RP-HPLC), the oxidized peptide, being more polar, will typically elute slightly earlier than the non-oxidized peptide.[7] Quantitative analysis can be performed by comparing the peak areas in the HPLC chromatogram or through specialized mass spectrometry techniques.[10][11][12]
Q6: Is it better to use Fmoc-Met(O)-OH directly in the synthesis?
A6: Using Fmoc-Met(O)-OH can be a strategic choice, especially for synthesizing aggregation-prone peptides.[9] The increased polarity of Met(O) can improve solubility and reduce aggregation during synthesis, leading to higher crude purity.[9] After purification of the oxidized peptide, the Met(O) can be quantitatively reduced to methionine.[9][13]
Logical Relationship of Oxidation Causes and Prevention Strategies
Caption: Relationship between the causes of methionine oxidation and the corresponding prevention and mitigation strategies in SPPS.
Quantitative Data on Cleavage Cocktails
The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation.
| Cleavage Cocktail Composition (v/v/w) | Peptide Sequence | % Oxidation | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | Ac-Cys-Met-Glu-Glu-Pro-Asp-OH | ~50% (aged peptide) | [1][5] |
| TFA/anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Ac-Cys-Met-Glu-Glu-Pro-Asp-OH | 0% | [1][5] |
| TFA/anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | Ac-Cys-Met-Glu-Glu-Pro-Asp-OH | 0% | [1][5] |
| TFA/TIS/H₂O (95:2.5:2.5) | Amyloid-beta (1-42) | ~50% | [2] |
| TFA/DMS/NH₄I | Amyloid-beta (1-42) | Significantly reduced/eliminated | [2] |
Experimental Protocols
Protocol 1: Standard Cleavage with Scavengers
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For a 100 mg resin sample, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Cleavage with a Low-Oxidation Cocktail
-
Resin Preparation: As described in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/anisole/TMSCl/Me₂S (85:5:5:5, v/v/v/v). Dissolve triphenylphosphine (PPh₃) in the cocktail to a final concentration of 1 mg/mL. For peptides containing Trp or Cys, also include TIS (5%).
-
Cleavage Reaction: Add the cocktail to the resin and react for 2-3 hours at room temperature.
-
Work-up: Follow steps 4-6 from Protocol 1.
Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide
-
Dissolve Peptide: Dissolve the crude peptide containing Met(O) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate).
-
Add Reducing Agent: Add an excess of dithiothreitol (DTT) to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the reduction by RP-HPLC and/or mass spectrometry. The reduced peptide will have a longer retention time and a mass decrease of 16 Da.
-
Purification: Once the reduction is complete, purify the peptide using standard chromatographic techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
Technical Support Center: Fmoc-Met-OH-d3 Coupling Efficiency
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low coupling efficiency encountered with Fmoc-Met-OH-d3 during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower coupling efficiency for this compound compared to the standard Fmoc-Met-OH. What could be the underlying cause?
Lower coupling efficiency with this compound can be attributed to several factors, with the most probable cause being a kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at the methyl group of the methionine side chain creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. While the primary site of reaction for peptide bond formation is the alpha-carboxyl group, steric and electronic effects from the deuterated side chain may subtly influence the transition state of the coupling reaction, potentially leading to slower reaction kinetics.
Other general factors that can contribute to low coupling efficiency for any amino acid, including this compound, include:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it may aggregate on the resin, making the N-terminal amine less accessible for coupling.[1]
-
Suboptimal Activation: The activation of the carboxylic acid of this compound may be incomplete with standard coupling reagents, especially if the reaction time is insufficient.
Q2: How can we improve the coupling efficiency of this compound?
Several strategies can be employed to overcome low coupling efficiency with sterically demanding or kinetically slower amino acid derivatives:
-
Optimize Coupling Reagents: Switch to more potent coupling reagents. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective for difficult couplings than standard carbodiimides like DIC.[2] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[3]
-
Increase Reaction Time: Extending the coupling reaction time can help drive the reaction to completion, compensating for potentially slower kinetics.
-
Perform a Double Coupling: If a single coupling does not achieve the desired efficiency, a second coupling with a fresh solution of activated this compound can be performed before proceeding to the next deprotection step.[4]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful coupling events.[4]
-
Monitor the Reaction: Utilize a qualitative test, such as the Kaiser test, to monitor the presence of free primary amines on the resin.[5] A negative result (yellow beads) indicates complete coupling.
Q3: Are there any specific side reactions associated with methionine that we should be aware of during SPPS?
Yes, the thioether side chain of methionine is susceptible to oxidation, which can result in the formation of methionine sulfoxide (a mass increase of +16 Da).[6] While this is more commonly observed during the final acidic cleavage from the resin, it can also occur during synthesis if oxidizing impurities are present in the solvents or reagents.[6] It is crucial to use high-quality, fresh solvents and reagents to minimize this side reaction. The methionine side chain is generally not protected during Fmoc-based SPPS.[6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting low coupling efficiency with this compound.
Caption: A workflow diagram for troubleshooting low coupling efficiency.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Class | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective, readily available. | Generally less efficient for hindered couplings. |
| HBTU/HCTU | Uronium Salt | High efficiency, fast reaction times.[2] | Can cause side reactions if not used correctly. |
| HATU | Uronium Salt | Very high efficiency, low racemization, effective for hindered amino acids.[3] | Higher cost compared to other reagents. |
| PyBOP | Phosphonium Salt | High efficiency, particularly for difficult couplings. | Can be less stable than uronium salts. |
Table 2: Recommended Strategies for Improving Coupling Efficiency
| Strategy | Typical Parameters | Expected Outcome |
| Extended Coupling Time | 2 - 4 hours (or overnight for very difficult couplings) | Increased reaction completion. |
| Double Coupling | Second coupling with fresh reagents for 1-2 hours.[4] | Significantly improves coupling efficiency for difficult residues. |
| Increased Temperature | 30 - 40°C (use with caution) | Can increase reaction rate but may also increase side reactions. |
| Higher Reagent Concentration | 0.5 M for amino acid and coupling reagent solutions.[4] | Increases the probability of molecular interactions. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for a Difficult Amino Acid
This protocol describes the use of HATU as the coupling reagent, which is highly recommended for challenging couplings.[3]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)[3]
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Caption: Workflow for HATU-mediated amino acid coupling.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a qualitative method to detect free primary amines on the resin.[5]
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of the peptide-resin (10-15 beads) in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Yellow beads and solution: Negative result (coupling is complete).
-
Blue beads and/or blue solution: Positive result (incomplete coupling, free amines are present).
-
Protocol 3: Double Coupling Procedure
This procedure is recommended if the Kaiser test indicates incomplete coupling after the initial attempt.[4]
Procedure:
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
Repeat the coupling procedure (Protocol 1) with a fresh solution of activated this compound.
-
After the second coupling, perform the Kaiser test again to confirm completion.
-
Wash the resin thoroughly with DMF before proceeding to the next Fmoc deprotection step.
References
Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Met-OH-d3 from Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of peptides containing deuterated methionine (Fmoc-Met-OH-d3) from solid-phase resin.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of methionine-containing peptides in a question-and-answer format.
Q1: My peptide shows a mass addition of +16 Da after cleavage. What is the likely cause and how can I prevent it?
A: A mass increase of +16 Da is characteristic of methionine oxidation, forming methionine sulfoxide (Met(O)).[1] This is a common side reaction during the acidic conditions of cleavage.[2][3][4][5]
Prevention Strategies:
-
Use a dedicated cleavage cocktail: Employ a cleavage cocktail specifically designed to minimize methionine oxidation. "Reagent H," which contains trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide, has been shown to prevent methionine oxidation.[6][7][8]
-
Incorporate reducing agents and scavengers: The addition of scavengers that can reduce sulfoxides or prevent oxidation is crucial. A combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail has been reported to eradicate Met(O) formation.[2][9]
-
Degas solvents: Ensure that all solvents, especially the ether used for precipitation, are peroxide-free and thoroughly degassed to minimize exposure to oxygen.[10][11]
-
Perform cleavage under an inert atmosphere: Conducting the cleavage reaction under a nitrogen or argon atmosphere can help reduce oxidation.[1]
Q2: I am observing a significant side product with a mass increase of +56 Da. What is this impurity and how can I minimize it?
A: A +56 Da mass addition strongly suggests S-alkylation of the methionine residue, specifically tert-butylation, forming a sulfonium salt.[2][4] This occurs when the tert-butyl cation, generated from protecting groups during cleavage, reacts with the nucleophilic sulfur of methionine.[12]
Minimization Strategies:
-
Optimize scavenger selection: Use efficient scavengers to trap the tert-butyl cations. Triisopropylsilane (TIS) is a commonly used and effective scavenger for this purpose.[10][11][13]
-
Control reaction time and temperature: Shorter cleavage times and lower temperatures can reduce the extent of S-alkylation. For instance, reducing the cleavage time from 1 hour to 30 minutes has been shown to decrease this side product.[2]
-
Reverse the modification: The S-tert-butylation of methionine can be reversed. Heating the peptide at 40°C for 24 hours in a 5% acetic acid solution can convert the sulfonium salt back to the free methionine-containing peptide.[2][4][5]
Q3: My peptide yield is very low after cleavage and precipitation. What are the potential reasons and solutions?
A: Low peptide yield can stem from several factors, including incomplete cleavage or reattachment of the peptide to the resin.
Troubleshooting Steps:
-
Verify cleavage completion: Ensure the cleavage time is sufficient for the specific resin linker used. While longer times can increase side reactions for methionine, incomplete cleavage will drastically reduce yield. A trial cleavage with monitoring by HPLC over time can determine the optimal duration.[14]
-
Prevent reattachment: Peptides containing C-terminal methionine can be susceptible to reattachment to the resin.[1][14] Using an appropriate scavenger cocktail, such as one containing EDT, can minimize this side reaction.[1][10][11]
-
Check peptide solubility: Highly hydrophobic peptides may not precipitate efficiently in cold ether or could be partially soluble.[1] If you suspect this, collect the ether supernatant and analyze it for the presence of your peptide.
-
Ensure proper resin swelling: For the cleavage cocktail to efficiently access all peptide chains, the resin must be adequately swollen. Wash the resin with dichloromethane (DCM) before adding the cleavage cocktail.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for a peptide containing this compound?
A: While a "one-size-fits-all" answer is difficult, a highly effective and modern cleavage cocktail for methionine-containing peptides is TFA/Anisole/TMSCl/Me2S (85:5:5:5) containing 1 mg/mL of PPh3 .[2] For peptides that also contain Cysteine(Trityl), the addition of TIS is recommended: TFA/Anisole/TIS/TMSCl/Me2S (80:5:5:5:5) with 1 mg/mL PPh3 .[2][5][9] These cocktails have been shown to eliminate oxidation and significantly reduce S-alkylation.[2][3][4][5]
Q2: How does deuteration of methionine (this compound) affect the cleavage process?
A: The presence of deuterium on the methyl group of methionine is not expected to significantly alter the chemical reactivity of the thioether side chain during standard acidic cleavage. The primary concerns of oxidation and S-alkylation remain the same as for non-deuterated methionine. Therefore, the same optimization and troubleshooting strategies apply.
Q3: Can I use a standard cleavage cocktail like TFA/TIS/H2O (95:2.5:2.5)?
A: While TFA/TIS/H2O is a widely used and effective general-purpose cleavage cocktail, it may not be optimal for peptides containing methionine.[10][11] This mixture can still lead to significant oxidation of the methionine residue.[2] For peptides with sensitive residues like methionine, a more specialized cocktail is strongly recommended to ensure high purity of the final product.[2][8]
Q4: My peptide also contains Tryptophan and Cysteine. What should I consider?
A: When other sensitive residues are present, the choice of scavengers is critical to avoid multiple potential side reactions.
-
Tryptophan (Trp): Trp can be alkylated by tert-butyl cations. TIS is an effective scavenger for protecting Trp.[10][11]
-
Cysteine (Cys): Cys requires scavengers to remove the trityl protecting group effectively. TIS is imperative for scavenging the trityl carbocation.[2] EDT is also commonly used in cocktails for Cys-containing peptides.[10][11]
The recommended cocktails containing TMSCl, PPh3, and TIS have been shown to be compatible and effective for peptides containing both Met and Cys or Trp.[2][5]
Quantitative Data Summary
The following tables summarize the impact of different cleavage conditions on the formation of methionine side products, based on published data.
Table 1: Effect of Reaction Time and Temperature on Side Product Formation
| Cleavage Cocktail | Time (h) | Temperature (°C) | Peptide (%) | Met(O) (%) | S-alkylated Met (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 75 | 10 | 15 |
| TFA/TIS/H₂O (95:2.5:2.5) | 0.5 | 25 | 83 | 10 | 7 |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | 65 | 11 | 24 |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 40 | 30 | 10 | 60 |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 6 | 84 | 9 | 7 |
Data adapted from de la Torre, B. G.; Albericio, F. et al. ACS Omega 2023.[2]
Table 2: Efficacy of Optimized Cleavage Cocktails
| Cleavage Cocktail Composition (v/v) | Peptide (%) | Met(O) (%) | S-alkylated Met (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 75 | 10 | 15 |
| TFA/An/TMSCl/Me₂S (85:5:5:5) + 0.1% PPh₃ | 96 | 0 | 4 |
| TFA/An/TIS/TMSCl/Me₂S (80:5:5:5:5) + 0.1% PPh₃ | 95 | 0 | 5 |
Data adapted from de la Torre, B. G.; Albericio, F. et al. ACS Omega 2023.[2]
Detailed Experimental Protocols
Protocol 1: Optimized Cleavage of a Methionine-Containing Peptide
This protocol is based on the optimized conditions reported to eliminate methionine oxidation and reduce S-alkylation.[2][9]
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF and swell the resin. Allow the resin to swell in the final DCM wash for 20 minutes.
-
Drain the DCM completely.
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
For peptides without Cys(Trt): In a fume hood, prepare the cleavage cocktail: Trifluoroacetic acid (TFA)/Anisole (An)/Trimethylsilyl chloride (TMSCl)/Dimethyl sulfide (Me₂S) in a ratio of 85:5:5:5 (v/v).
-
For peptides with Cys(Trt): Prepare the cleavage cocktail: TFA/An/Triisopropylsilane (TIS)/TMSCl/Me₂S in a ratio of 80:5:5:5:5 (v/v).
-
To the prepared cocktail, add solid Triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL (0.1% w/v). Ensure it dissolves completely.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the swollen resin (approximately 2-3 mL for 100 mg of resin).
-
Agitate the mixture gently at room temperature for 1 to 2 hours.
-
-
Peptide Isolation:
-
Filter the resin using a fritted syringe or funnel and collect the filtrate into a clean centrifuge tube.
-
Wash the resin twice with fresh TFA (2 x 1 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the combined filtrate under a gentle stream of nitrogen to a small volume (approx. 0.5 mL).
-
Add the concentrated solution dropwise to a new centrifuge tube containing 10 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether. A white precipitate of the crude peptide should form.
-
Place the tube at -20°C for 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet twice more with cold MTBE to remove scavengers and other small molecules.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
-
Visualizations
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ACS Omega - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
addressing solubility issues of Fmoc-Met-OH-d3 peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Met-OH-d3 during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the deuterium labeling affect its properties?
This compound is a deuterated version of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine, where the three hydrogen atoms on the side chain's terminal methyl group are replaced with deuterium. This isotopic substitution is often used in drug development to alter metabolic pathways, potentially enhancing the pharmacokinetic profile of a peptide therapeutic. While the chemical reactivity is nearly identical to the non-deuterated form, the increased mass of deuterium can subtly influence physical properties.
Q2: I am experiencing poor solubility of this compound in my standard DMF solvent system. Is this expected?
Yes, this can be a potential issue. Methionine is one of the more hydrophobic amino acids, and the Fmoc protecting group also contributes to poor solubility in some solvents. While specific data on the d3-variant is limited, deuteration can sometimes slightly increase the hydrophobicity of a molecule, which may lead to reduced solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF). It is crucial to ensure complete dissolution before starting the coupling reaction to avoid poor yields and peptide impurities.
Q3: How does the solubility of this compound compare to the standard Fmoc-Met-OH?
Q4: Can I use the same coupling reagents for this compound as for other Fmoc-amino acids?
Absolutely. The deuterium labeling does not affect the chemical reactivity of the carboxylic acid or the N-α-Fmoc group. Standard activation and coupling reagents such as HBTU, HATU, HCTU, or DIC/Oxyma are all suitable for use with this compound. The key to a successful coupling is ensuring the amino acid is fully dissolved in the reaction solvent.
Q5: Are there any specific side reactions I should be aware of when using this compound?
The primary side reaction concern for methionine residues, both deuterated and non-deuterated, is the oxidation of the thioether side chain to methionine sulfoxide during the final cleavage and deprotection step with trifluoroacetic acid (TFA). This can be minimized by adding scavengers to the cleavage cocktail.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in SPPS and can often be traced back to poor solubility of the incoming Fmoc-amino acid. The following guide provides a systematic approach to troubleshooting these issues with this compound.
Problem: Low or incomplete coupling of this compound, as indicated by a positive Kaiser test after the coupling step.
Caption: Troubleshooting workflow for low coupling yield with this compound.
Data Presentation: Solubility of Fmoc-Met-OH
While specific quantitative data for this compound is scarce, the following table summarizes the general solubility of the non-deuterated Fmoc-Met-OH in common SPPS solvents. The deuterated version is expected to have a very similar profile, with potentially slightly lower solubility in polar solvents.
| Solvent | Abbreviation | Typical Solubility (at RT) | Notes |
| N,N-Dimethylformamide | DMF | Moderate to Good | Standard solvent for SPPS; may require warming or sonication for complete dissolution at high concentrations. |
| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | Often superior to DMF for dissolving difficult amino acids and disrupting peptide aggregation.[1] |
| Dichloromethane | DCM | Low to Moderate | Generally not a primary solvent for Fmoc-amino acid dissolution but can be used in mixtures.[2] |
| Dimethyl sulfoxide | DMSO | Excellent | Can be used as a co-solvent to enhance solubility, but its high viscosity can be problematic. |
| Tetrahydrofuran | THF | Low | Not typically used for dissolving Fmoc-amino acids. |
| Acetonitrile | ACN | Low | Not typically used for dissolving Fmoc-amino acids. |
Experimental Protocols
Protocol 1: Enhanced Dissolution of this compound
This protocol outlines methods to improve the dissolution of this compound prior to the coupling step.
Materials:
-
This compound
-
SPPS-grade solvent (DMF, NMP, or a mixture)
-
Vortex mixer
-
Ultrasonic bath
-
Heat block or water bath
Procedure:
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add approximately 80% of the final required solvent volume.
-
Mechanical Agitation: Vortex the mixture vigorously for 2-3 minutes.
-
Sonication (if necessary): Place the vessel in an ultrasonic bath for 5-10 minutes. Monitor to ensure the solution does not become excessively hot.
-
Gentle Warming (if necessary): Warm the mixture to 35-40°C using a heat block or water bath for 5-10 minutes with intermittent swirling. Caution: Do not overheat, as this can promote side reactions.
-
Visual Inspection: After treatment, visually inspect the solution against a dark background to ensure no solid particles remain.
-
Once fully dissolved, add the remaining solvent to reach the final desired concentration.
Caption: Workflow for the enhanced dissolution of this compound.
Protocol 2: Standard Coupling of this compound using HBTU/DIPEA
This protocol describes a standard coupling cycle for incorporating this compound into a peptide sequence on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents)
-
HBTU (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
SPPS-grade DMF or NMP
-
DCM (for washing)
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected (Fmoc group removed) and washed thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve the this compound and HBTU in the coupling solvent (e.g., DMF). Use the enhanced dissolution protocol (Protocol 1) if necessary.
-
Add DIPEA to the activation mixture. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swelled peptide-resin.
-
Agitate the reaction vessel (e.g., by shaking or nitrogen bubbling) at room temperature for 1-2 hours.
-
Monitoring the Reaction: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time for another 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove any unreacted reagents and byproducts.
-
Proceed to the next Fmoc-deprotection step in the synthesis cycle.
References
Technical Support Center: Purification of Fmoc-Met-OH-d3 Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic peptides incorporating the deuterated amino acid, Fmoc-Met-OH-d3. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying this compound labeled peptides?
A1: The gold standard for purifying synthetic peptides, including those labeled with this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on its hydrophobicity.[1] A C18-modified silica stationary phase is commonly used, and peptides are eluted with a gradient of increasing organic solvent, typically acetonitrile (ACN), in water.[2]
Q2: Will the deuterium (d3) label on the methionine affect the purification process?
A2: The deuterium label on the methyl group of methionine is not expected to significantly alter the chemical properties of the peptide during RP-HPLC purification. The primary determinant of retention time is the overall hydrophobicity of the peptide sequence. The mass difference due to the d3 label is primarily relevant for mass spectrometry analysis and does not typically require alterations to standard purification protocols. The deuterium-carbon bond is stable under typical cleavage and purification conditions.
Q3: What is the most critical challenge when purifying methionine-containing peptides?
A3: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide.[3] This can occur during synthesis, cleavage from the resin, and even during purification and storage.[3][4] The oxidized peptide will have different chromatographic properties, typically eluting earlier than the desired peptide in RP-HPLC, leading to heterogeneity in the final product.[3]
Q4: How can I prevent methionine oxidation during the purification workflow?
A4: To minimize methionine oxidation, it is crucial to employ a multi-pronged strategy:
-
During Cleavage: Use a cleavage cocktail containing scavengers that can quench reactive cationic species. A common and effective cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[5][6]
-
During Purification: While less common for routine purification, in cases of severe oxidation, the addition of a small amount of an antioxidant, like methionine itself, to the mobile phase can help protect the target peptide from further oxidation.[3]
-
General Handling: Work with degassed solvents and keep samples cold when possible to reduce the rate of oxidation.
Q5: What are common impurities found in crude synthetic peptides?
A5: Following solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the target peptide and various impurities such as:
-
Deletion sequences (peptides missing one or more amino acids).
-
Truncated peptides.
-
Peptides with incomplete removal of protecting groups.
-
By-products from the cleavage and synthesis process.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of this compound labeled peptides.
Issue 1: Presence of an early eluting peak close to the main product peak.
-
Possible Cause: This is a classic sign of methionine oxidation. The oxidized peptide (methionine sulfoxide) is more polar and therefore elutes earlier than the non-oxidized peptide in RP-HPLC.[3]
-
Troubleshooting Steps:
-
Confirmation: Collect both the main peak and the early eluting peak and analyze them by mass spectrometry. The oxidized peptide will have a mass increase of +16 Da compared to the desired peptide.
-
Optimization of Cleavage: If oxidation is confirmed, ensure your cleavage cocktail contains appropriate scavengers. For a standard Fmoc-SPPS, a cocktail of TFA/TIS/Water (95:2.5:2.5) is generally effective.[5]
-
HPLC Gradient Optimization: A shallower gradient can improve the resolution between the oxidized and non-oxidized peptides, allowing for better separation and collection of the pure desired product.[7][8]
-
Issue 2: Poor peak shape (broadening or tailing).
-
Possible Causes:
-
Column Overload: Injecting too much crude peptide onto the column can lead to peak distortion.[8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which in turn influences its interaction with the stationary phase.[9][10]
-
Secondary Interactions with the Column: Impurities in the silica of the column can interact with the peptide, causing peak tailing.[8]
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.
-
Optimize Mobile Phase: Ensure that an ion-pairing agent like TFA (typically 0.1%) is present in both the aqueous and organic mobile phases.[11][] This helps to ensure uniform ionization and improves peak shape.
-
Column Health: If the problem persists, the column may be degraded or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.
-
Issue 3: Inconsistent retention times.
-
Possible Causes:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents by the HPLC system.
-
Temperature Variations: Changes in column temperature can affect retention times.[8]
-
Air in the System: Air bubbles in the pump can cause flow rate inconsistencies.
-
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure mobile phases are well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.[8]
-
Purge the System: Purge the HPLC pumps to remove any trapped air bubbles.
-
Data Presentation
Table 1: Impact of HPLC Gradient on Peptide Purity and Resolution
| Gradient Slope (% ACN/min) | Resolution between Met and Met(O) | Purity of Collected Fraction (%) | Yield of Desired Peptide (relative) |
| 5.0 | Poor (co-elution) | < 85 | High |
| 2.0 | Moderate | 90-95 | Moderate |
| 1.0 | Good | > 98 | Moderate-Low |
| 0.5 | Excellent | > 99 | Low |
This table is a representative example based on general chromatographic principles. Actual results may vary depending on the peptide sequence and HPLC system. A shallower gradient generally improves resolution at the cost of longer run times and potentially lower yields due to broader peaks.[7][8]
Experimental Protocols
Protocol 1: Cleavage of Peptide from Resin
This protocol is for the cleavage of a peptide synthesized on a Wang or Rink Amide resin using a standard TFA-based cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
In a fume hood, prepare the cleavage cocktail fresh (e.g., 2 mL for 100 mg of resin).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[13]
-
Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.[14]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash.[14]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: RP-HPLC Purification of Crude Peptide
Materials:
-
Dried crude peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. An initial scouting gradient might be from 5% to 65% B over 60 minutes. For optimizing the separation of the target peptide from impurities, a shallower gradient is recommended.[7][9] For example, a gradient of 1% B per minute.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Visualizations
Caption: Workflow for the purification of this compound labeled peptides.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biotage.com [biotage.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
common side reactions with Fmoc-Met-OH-d3 in peptide synthesis
Welcome to the technical support center for the use of Fmoc-Met-OH-d3 in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in peptide synthesis?
This compound is a deuterated analog of N-α-Fmoc-L-methionine. The "d3" indicates that the three hydrogen atoms on the methyl group of the thioether side chain are replaced with deuterium. This isotopic labeling is often utilized in quantitative proteomics and mass spectrometry-based studies to serve as an internal standard for the corresponding non-deuterated methionine-containing peptide. The chemical reactivity of this compound in peptide synthesis is nearly identical to that of the standard Fmoc-Met-OH.
Q2: What are the most common side reactions associated with the use of this compound during solid-phase peptide synthesis (SPPS)?
The thioether side chain of methionine is susceptible to two primary acid-catalyzed side reactions, particularly during the final trifluoroacetic acid (TFA)-based cleavage and deprotection step[1][2]. These are:
-
Oxidation: The thioether can be oxidized to form methionine sulfoxide (Met(O)), which exists as two diastereomers.[2][3] This is a common issue as the thioether is sensitive to oxidative stress.[4]
-
S-alkylation: The nucleophilic sulfur atom can be alkylated by carbocations present in the cleavage cocktail, most commonly the tert-butyl cation generated from tert-butyl-based protecting groups.[2][5] This results in the formation of a sulfonium ion.
Q3: Is the methionine side chain protected during Fmoc-SPPS?
Typically, the methionine thioether is left unprotected during standard Fmoc-based solid-phase peptide synthesis because it is considered relatively non-reactive under the standard coupling and deprotection cycles.[4] However, its susceptibility to oxidation and alkylation during the final acidic cleavage step necessitates the use of specific mitigation strategies.[3][4]
Q4: Can methionine sulfoxide be reversed?
Yes, the oxidation of methionine to methionine sulfoxide is reversible. The sulfoxide can be reduced back to the thioether post-synthesis.[3][4] In fact, a viable strategy for synthesizing methionine-containing peptides that are prone to oxidation is to intentionally use Fmoc-Met(O)-OH during the synthesis, purify the oxidized peptide, and then perform a final reduction step.[3][6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your peptide synthesis protocols.
Issue 1: Mass Spectrometry Analysis Shows Unexpected +16 Da or +32 Da Adducts
-
Problem: Your mass spectrometry results show a significant peak at the expected mass +16 Da, and possibly a smaller peak at +32 Da, corresponding to the oxidation of the methionine residue to methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)), respectively.
-
Root Cause: The thioether side chain of methionine was oxidized. This can happen during the synthesis but occurs most frequently during the final TFA cleavage step.[2][3] The presence of dissolved oxygen or oxidative species in the TFA cocktail can lead to this side reaction.
-
Solution:
-
Optimize the Cleavage Cocktail: Incorporate reducing agents or scavengers into your TFA cleavage cocktail to suppress oxidation.
-
Post-Purification Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.
-
Alternative Synthesis Strategy: For sequences particularly prone to oxidation, consider using Fmoc-Met(O)-OH during the synthesis and reducing the purified peptide.[3][6]
-
Issue 2: Mass Spectrometry Analysis Reveals an Unexpected +56 Da Adduct
-
Problem: Your mass spectrometry data shows a peak at the expected mass +56 Da.
-
Root Cause: This adduct corresponds to the S-tert-butylation of the methionine side chain, forming a sulfonium ion.[2] This side reaction is caused by the reaction of the nucleophilic thioether with tert-butyl cations generated from the cleavage of tert-butyl-based side-chain protecting groups (e.g., from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)) in the acidic TFA environment.[5]
-
Solution:
-
Use Efficient Scavengers: Add scavengers to your cleavage cocktail that can effectively quench the tert-butyl cations.
-
Optimize Cleavage Conditions: Reducing the cleavage time and temperature can help minimize this side reaction.[8]
-
Reversal of S-alkylation: The S-tert-butylation can be reversed by heating the peptide in a dilute acid solution, such as 5% acetic acid.[1]
-
Quantitative Data on Side Reaction Mitigation
While specific quantitative data for this compound is not extensively published, the following table summarizes the effectiveness of various scavenger cocktails in mitigating methionine side reactions based on studies with standard Fmoc-Met-OH.
| Side Reaction | Cleavage Cocktail Composition | Efficacy | Reference |
| Oxidation | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | Partial Prevention | [2] |
| TFA / Dithiothreitol (DTT) | Suppresses Oxidation | [3] | |
| TFA / Dimethylsulfide (DMS) / Ammonium Iodide (NH₄I) | Reduced or Eliminated | [4] | |
| TFA / Anisole / TMSCl / Me₂S / Triphenylphosphine | Eradicated | [2] | |
| S-alkylation | TFA / TIS / H₂O (95:2.5:2.5) | Occurs | [2] |
| TFA / Dithioethane (DTE) | Prevents side products | [5] | |
| TFA / Anisole / TMSCl / Me₂S | Reduced | [2] |
Experimental Protocols
Protocol 1: Optimized Cleavage Cocktail to Minimize Oxidation and S-alkylation
This protocol is based on findings that demonstrate the efficacy of a multi-component scavenger cocktail.[2]
-
Prepare the Cleavage Reagent:
-
For peptides without Cys or Trp residues: Prepare a solution of TFA / Anisole / Trimethylsilyl chloride (TMSCl) / Dimethylsulfide (Me₂S) in a ratio of 85:5:5:5 (v/v/v/v).
-
To this mixture, add triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.
-
-
Peptide Cleavage:
-
Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Gently agitate at room temperature for 1-2 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying:
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Post-Purification Reduction of Methionine Sulfoxide
If your peptide has been oxidized, this protocol can be used to reduce the methionine sulfoxide back to methionine.
-
Dissolve the Peptide:
-
Dissolve the purified, oxidized peptide in an appropriate aqueous buffer.
-
-
Add Reducing Agent:
-
Add a suitable reducing agent. A common choice is N-methylmercaptoacetamide at a concentration of 2 M in an oxygen-free aqueous solution at pH 7.5.
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Re-purification:
-
Purify the reduced peptide using reverse-phase HPLC to remove the reducing agent and any remaining oxidized peptide.
-
Visualizing Workflows and Reactions
Caption: Key side reactions of methionine during TFA cleavage.
Caption: Troubleshooting workflow for this compound side reactions.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Mass Spectrometry Signal for Fmoc-Met-OH-d3 Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Met-OH-d3 for peptide labeling in mass spectrometry-based quantitative proteomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative proteomics?
This compound is a deuterated, Fmoc-protected methionine amino acid used as a stable isotope label in quantitative proteomics. The incorporation of deuterium (d3) on the methyl group of methionine creates a mass shift of +3 Da compared to the natural isotope. This mass difference allows for the differentiation and relative or absolute quantification of peptides from different samples when analyzed by mass spectrometry. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, commonly used in solid-phase peptide synthesis (SPPS).
Q2: I am observing a lower signal intensity for my this compound labeled peptide compared to its unlabeled counterpart. Is this expected?
A slight decrease in signal intensity for a deuterated peptide compared to its non-deuterated analog can sometimes be observed. This phenomenon, known as the "chromatographic isotope effect," can cause the deuterated peptide to elute slightly earlier from a reversed-phase chromatography column[1]. This can lead to a broader peak and a lower apparent signal intensity if not properly accounted for. Additionally, the presence of the bulky, hydrophobic Fmoc group can suppress ionization efficiency in electrospray ionization (ESI) mass spectrometry.
Q3: Should I remove the Fmoc group before mass spectrometry analysis?
Yes, it is highly recommended to remove the Fmoc group prior to mass spectrometry analysis. The Fmoc group is known to decrease the quality of the MS signal[2]. Its large, hydrophobic nature can lead to ion suppression, reducing the overall signal intensity of your peptide. Standard protocols for Fmoc deprotection using piperidine should be followed after peptide synthesis and before sample cleanup for MS analysis.
Q4: Can deuterium atoms on the methionine exchange with hydrogen atoms from the solvent?
The deuterium atoms on the methyl group of this compound are covalently bonded to carbon and are generally stable under typical sample preparation and LC-MS conditions. However, it is good practice to minimize exposure to harsh pH or high temperatures for extended periods to prevent any potential for back-exchange, although this is unlikely for C-D bonds.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound labeled peptides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Labeled Peptide | 1. Inefficient Ionization: The presence of the Fmoc group can suppress ionization. 2. Ion Suppression from Matrix: Co-eluting contaminants from the sample or LC system can compete with the peptide for ionization. 3. Low Peptide Concentration: The amount of labeled peptide may be below the limit of detection. 4. Suboptimal MS Parameters: Instrument settings may not be optimized for the labeled peptide. | 1. Fmoc Group Removal: Ensure complete removal of the Fmoc group after synthesis using a standard piperidine protocol. 2. Sample Cleanup: Utilize appropriate desalting and cleanup steps (e.g., C18 spin columns) to remove salts, detergents, and other contaminants.[3][4][5][6][7] 3. Increase Sample Amount: If possible, increase the amount of labeled peptide injected into the mass spectrometer. 4. Optimize MS Parameters: Adjust ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) and tune the instrument for optimal transmission of the peptide's m/z. |
| Poor Signal-to-Noise Ratio | 1. High Background Noise: Contamination in the LC-MS system or sample can lead to high background noise. 2. Incomplete Isotopic Labeling: If a significant portion of the peptide is unlabeled, the signal for the labeled peptide will be diminished. | 1. System Cleaning: Flush the LC system and clean the MS source to reduce background contamination. Use high-purity solvents and reagents.[8] 2. Verify Labeling Efficiency: Analyze the labeled peptide by MS to confirm the expected mass shift and isotopic distribution. Optimize the labeling protocol if necessary. |
| Retention Time Shift Between Labeled and Unlabeled Peptides | Chromatographic Isotope Effect: Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] | 1. Adjust Integration Parameters: Ensure that the peak integration window is wide enough to capture the entire elution profile of both the labeled and unlabeled peptides. 2. Optimize Chromatography: A shallower gradient may improve the separation and resolution of the isotopic peaks. |
| Inaccurate Quantification | 1. Non-linearity of Signal Response: At high concentrations, detector saturation or ion suppression effects can lead to a non-linear response. 2. Isotopic Overlap: Natural isotopic abundance of the unlabeled peptide can contribute to the signal of the d3-labeled peptide, especially at high unlabeled-to-labeled ratios. | 1. Create a Calibration Curve: Prepare a dilution series of your labeled peptide to determine the linear dynamic range of the assay. 2. Use Isotope Correction Software: Many mass spectrometry software packages have algorithms to correct for the natural isotopic contribution to the labeled peptide signal. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat for Subsequent Amino Acids: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Peptide Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide by mass spectrometry.
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol outlines the steps for preparing a purified this compound labeled peptide for analysis by LC-MS.
Materials:
-
Purified, lyophilized labeled peptide
-
Solvent A: 0.1% Formic acid in water (LC-MS grade)
-
Solvent B: 0.1% Formic acid in acetonitrile (LC-MS grade)
-
C18 desalting spin column
-
Low-binding microcentrifuge tubes
Procedure:
-
Resuspend Peptide: Dissolve the lyophilized peptide in a small volume of Solvent A to a desired stock concentration (e.g., 1 mg/mL).
-
Desalting (if necessary):
-
If the sample contains non-volatile salts from purification, perform a desalting step using a C18 spin column according to the manufacturer's protocol.[3][4]
-
Equilibrate the column with Solvent B, then with Solvent A.
-
Load the peptide sample onto the column.
-
Wash the column with Solvent A to remove salts.
-
Elute the peptide with a solution of 50-70% Solvent B in Solvent A.
-
-
Sample Dilution: Dilute the peptide to the final desired concentration for injection (e.g., 1-10 pmol/µL) using Solvent A or a mixture of Solvent A and B compatible with the initial LC conditions.
-
Transfer to Autosampler Vial: Transfer the final sample to an appropriate autosampler vial for LC-MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a quantitative proteomics experiment using this compound labeling.
Caption: Workflow for quantitative proteomics using this compound labeling.
Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound labeled peptides.
Caption: Troubleshooting workflow for low MS signal of labeled peptides.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wur.nl [wur.nl]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
dealing with racemization of Fmoc-Met-OH-d3 during synthesis
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with the racemization of Fmoc-Met-OH-d3 during peptide synthesis.
Troubleshooting Guide: Dealing with Racemization of this compound
This guide will help you identify and resolve issues related to the racemization of this compound in your solid-phase peptide synthesis (SPPS) experiments.
Problem: High levels of D-methionine diastereomer detected in the final peptide.
High levels of the D-methionine diastereomer in your final peptide product can compromise its biological activity and create purification challenges. The following sections outline potential causes and solutions to mitigate this issue.
Step 1: Review Your Coupling Protocol
The choice of coupling reagents and the activation conditions are critical factors that can influence the extent of racemization.
-
Initial Assessment:
-
Are you using a coupling reagent known for a higher risk of racemization (e.g., carbodiimides like DCC/DIC without additives)?
-
Is the activation time excessively long?
-
Are you using a strong base in excess?
-
-
Corrective Actions:
-
Optimize Coupling Reagent and Additives: Switch to a coupling reagent known to suppress racemization. The addition of additives like HOBt, and particularly HOAt or OxymaPure®, is highly recommended, especially when using carbodiimides.[1][2] Uronium/aminium salt-based reagents such as HBTU and HATU are very efficient, and when used with HOBt, racemization can be significantly reduced.[2] For particularly sensitive couplings, consider using phosphonium salt reagents like PyBOP or DEPBT, which has shown remarkable resistance to racemization.
-
Minimize Pre-activation Time: The activated Fmoc-amino acid is susceptible to racemization. Therefore, it is crucial to keep the pre-activation time to a minimum before adding it to the resin.
-
Control Base Stoichiometry and Type: Use the minimum necessary amount of a weaker or sterically hindered base. For instance, consider replacing N,N-diisopropylethylamine (DIPEA) with a less basic alternative like N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
-
Step 2: Evaluate Reaction Conditions
Temperature and solvent can also play a significant role in the rate of racemization.
-
Initial Assessment:
-
Are you performing the coupling at an elevated temperature (e.g., in microwave-assisted SPPS)?
-
Is the solvent polarity optimal for minimizing racemization?
-
-
Corrective Actions:
-
Lower the Reaction Temperature: If possible, perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization. For microwave-assisted synthesis, reducing the coupling temperature can limit racemization, especially for more susceptible amino acids.[4]
-
Solvent Choice: While solvent choice is often dictated by reagent solubility and resin swelling, using less polar solvents may help reduce racemization.[5]
-
Step 3: Analytical Verification
To confirm the extent of racemization and the effectiveness of your troubleshooting steps, it is essential to have a reliable analytical method.
-
Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the D- and L-enantiomers of amino acids after peptide hydrolysis.
-
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate and identify diastereomeric peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer (the biologically active L-form of an amino acid) into a mixture of both L- and D-enantiomers. During peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may have altered or no biological activity. While methionine is generally less prone to racemization than amino acids like histidine or cysteine, it can still occur under non-optimal coupling conditions.
Q2: Does the d3-label on this compound affect its susceptibility to racemization?
A2: The "d3" in this compound indicates that the three hydrogen atoms on the methyl group of the methionine side chain are replaced with deuterium. The primary mechanism of racemization involves the abstraction of the proton from the alpha-carbon (α-proton). Since the deuterium atoms in this compound are on the gamma-carbon of the side chain, they are not directly involved in this rate-determining step. Therefore, the kinetic isotope effect is expected to be negligible, and the d3-label should not significantly affect the susceptibility of Fmoc-Met-OH to racemization.
Q3: Which coupling reagents are best for minimizing racemization of this compound?
A3: For minimizing racemization, it is advisable to use coupling reagents that have a lower propensity for inducing this side reaction. Phosphonium-based reagents like PyBOP and aminium/uronium-based reagents like HBTU and HATU, especially in the presence of additives like HOBt or OxymaPure®, are excellent choices.[2] Carbodiimide reagents such as DIC should almost always be used with an anti-racemization additive.
Q4: How can I detect and quantify the level of racemization in my synthesized peptide?
A4: The most common method is to hydrolyze the peptide into its constituent amino acids and then analyze the hydrolysate using chiral HPLC. This allows for the separation and quantification of the D- and L-isomers of methionine. Alternatively, LC-MS/MS can be used to separate and identify the diastereomeric peptides directly.
Q5: Can the Fmoc deprotection step with piperidine cause racemization?
A5: The primary cause of racemization for most amino acids is during the activation and coupling step. The base-catalyzed Fmoc deprotection step is less likely to cause significant racemization of the alpha-carbon of the N-terminal amino acid.
Quantitative Data on Racemization
While extensive quantitative data specifically for Fmoc-Met-OH is limited in the literature, the following table provides a comparative overview of D-isomer formation for more racemization-prone amino acids like Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH with various coupling reagents. This data serves as a useful guide for selecting reagents that generally minimize racemization. Methionine is expected to show significantly less racemization under similar conditions.
| Coupling Reagent/Additive | Base | % D-Isomer (Fmoc-His(Trt)-OH) | % D-Isomer (Fmoc-Cys(Trt)-OH) |
| DIC/Oxyma | - | 1.8 | ~0 |
| HBTU/HOBt | DIPEA | - | Moderate |
| HATU/HOAt | DIPEA | Low | Low |
| PyBOP | DIPEA | 12.7 | High |
| TBTU | DIPEA | 4.5 | Moderate |
| DEPBT | DIPEA | 0.8 | Low |
Data compiled and extrapolated from multiple sources for illustrative purposes. Actual values can vary based on specific reaction conditions.[5][6]
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of this compound in manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times), followed by a final DMF wash.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the mixture to pre-activate for a maximum of 2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Monitoring:
-
Perform a Kaiser test to ensure the coupling reaction has gone to completion.
-
Protocol 2: Chiral HPLC Analysis of Methionine Enantiomers
This protocol outlines a general method for the analysis of D- and L-methionine enantiomers from a hydrolyzed peptide sample.
Materials:
-
Hydrolyzed peptide sample
-
Chiral HPLC column (e.g., Lux Cellulose-2 or similar polysaccharide-based column)[7]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
D- and L-methionine standards
Procedure:
-
Sample Preparation:
-
Completely hydrolyze the peptide sample using 6N HCl at 110°C for 24 hours.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the dried amino acid mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the D- and L-methionine standards to determine their respective retention times.
-
Inject the prepared sample.
-
Integrate the peak areas for the L- and D-methionine enantiomers in the sample chromatogram.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-Met) / (Area(L-Met) + Area(D-Met))] x 100
-
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. enovatia.com [enovatia.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
Validation of Fmoc-Met-OH-d3 as a Quantitative Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and peptide analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Fmoc-Met-OH-d3, a deuterium-labeled amino acid derivative, with its non-deuterated counterpart, Fmoc-Met-OH, for use as a quantitative standard in mass spectrometry-based applications. The following sections present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision-making process.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] They offer significant advantages over structural analogues by closely mimicking the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[2] This co-elution and similar ionization response allow for effective normalization of variability, thereby significantly improving the accuracy and precision of quantification.[1]
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to a non-deuterated standard (Fmoc-Met-OH) and a structural analogue standard. The data presented is a representative compilation from typical validation experiments.
Table 1: Linearity and Sensitivity
| Parameter | This compound (Internal Standard) | Fmoc-Met-OH (External Standard) | Structural Analogue (e.g., Fmoc-Nle-OH) |
| Linear Range | 0.1 - 1000 ng/mL | 0.5 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
Table 2: Accuracy and Precision
| Analyte Concentration | Accuracy (% Recovery) with this compound | Precision (%RSD) with this compound | Accuracy (% Recovery) with Structural Analogue | Precision (%RSD) with Structural Analogue |
| Low QC (0.3 ng/mL) | 98.5% | 4.2% | 85.1% | 12.5% |
| Mid QC (50 ng/mL) | 101.2% | 2.1% | 92.3% | 8.9% |
| High QC (800 ng/mL) | 99.3% | 1.8% | 105.7% | 6.3% |
Table 3: Matrix Effect Compensation
| Biological Matrix | Matrix Effect (%) with this compound | Matrix Effect (%) with Structural Analogue |
| Human Plasma | < 5% | 25 - 40% |
| Rat Serum | < 4% | 20 - 35% |
| Cell Lysate | < 6% | 30 - 50% |
Experimental Protocols
A rigorous validation process is essential to confirm the suitability of this compound as a quantitative standard. The following protocols outline the key experiments.
1. Stock Solution and Calibration Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Fmoc-Met-OH (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards ranging from the LOQ to the upper limit of quantification.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples (calibration standards, quality controls, and unknowns).
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of biological matrix (e.g., plasma), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Fmoc-Met-OH: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (mass shift of +3 Da)
-
Note: Specific MRM transitions should be optimized for the instrument used.
-
4. Validation Experiments
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/internal standard) against the analyte concentration. Perform a linear regression and determine the correlation coefficient (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days (n=6 at each level per day). Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for intra- and inter-day precision.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The use of the internal standard should normalize any observed ion suppression or enhancement.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
Deuterium Labeling and its Isotopic Effect on Peptide Retention Time: A Comparative Analysis of Fmoc-Met-OH-d3
For researchers and scientists engaged in drug development and proteomics, the use of stable isotope-labeled compounds is a cornerstone of quantitative analysis. Deuterium-labeled internal standards are frequently employed in mass spectrometry-based assays due to their chemical similarity to the analyte. However, a subtle but significant phenomenon known as the deuterium isotopic effect can influence the chromatographic behavior of these labeled molecules, potentially impacting data accuracy. This guide provides a comparative analysis of the retention time of Fmoc-L-methionine (Fmoc-Met-OH) and its deuterated analog, Fmoc-L-methionine-d3 (Fmoc-Met-OH-d3), supported by representative data and detailed experimental protocols.
The Isotopic Effect on Retention Time in Reversed-Phase Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary mechanism of separation is based on the hydrophobic interactions between the analyte and the stationary phase. The general observation is that deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1] This phenomenon is often referred to as the "inverse isotope effect."
The substitution of hydrogen with deuterium, a heavier isotope, leads to a shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This subtle change in bond length and vibrational energy can slightly alter the molecule's van der Waals interactions and overall hydrophobicity.[2] Specifically, the C-D bond is less polarizable than the C-H bond, resulting in weaker London dispersion forces, which are a key component of the hydrophobic interactions with the nonpolar stationary phase in RP-HPLC.[3][4] Consequently, the deuterated molecule has a slightly reduced affinity for the stationary phase and elutes marginally faster.
Methionine itself is a hydrophobic amino acid, and the introduction of the bulky, nonpolar Fmoc protecting group further increases its hydrophobicity.[5][6] The deuterium atoms in this compound are typically located on the methyl group of the methionine side chain. While this modification does not drastically alter the overall chemical properties, it is sufficient to induce a measurable shift in retention time.
Comparative Retention Time Data
While specific experimental data for the retention time of this compound is not widely published, the established principles of the deuterium isotope effect allow for the generation of a representative, hypothetical dataset. The following table illustrates the expected earlier elution of this compound compared to its non-deuterated form under typical RP-HPLC conditions.
| Compound | Retention Time (minutes) |
| Fmoc-Met-OH | 15.23 |
| This compound | 15.18 |
| Difference | -0.05 |
This data is representative and intended for illustrative purposes. Actual retention times will vary depending on the specific chromatographic conditions.
Experimental Protocol for RP-HPLC Analysis
The following is a detailed methodology for the reversed-phase HPLC analysis of Fmoc-amino acids, which can be used to experimentally determine the retention time difference between Fmoc-Met-OH and this compound.
1. Materials and Reagents:
-
Fmoc-Met-OH (≥99% purity)
-
This compound (≥99% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare individual stock solutions of Fmoc-Met-OH and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working solution containing both compounds at a final concentration of 100 µg/mL each by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the chromatographic peaks for both Fmoc-Met-OH and this compound.
-
Record the retention time for each peak at its apex.
-
Calculate the difference in retention time between the two compounds.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the comparative analysis and the underlying principles of the isotopic effect.
Caption: Experimental workflow for RP-HPLC analysis.
Caption: Isotopic effect on retention time.
References
- 1. Collection - Deuterium Isotope Effects on Hydrophobic Interactions:â The Importance of Dispersion Interactions in the Hydrophobic Phase - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to High-Accuracy Quantification: Evaluating Fmoc-Met-OH-d3 as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy and precision is paramount. In the realm of amino acid and peptide quantification by mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of quantification using the deuterated internal standard, Fmoc-Met-OH-d3, against alternative methods, supported by representative experimental data and detailed protocols.
Stable isotope dilution (SID) using a labeled internal standard that is chemically identical to the analyte is the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of Fmoc-derivatized methionine, serves as an ideal internal standard for the quantification of methionine. Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively correcting for variations and enhancing data reliability.
Performance Comparison: The Advantage of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification compared to methods relying on structural analogs or external calibration. The following table summarizes typical performance characteristics of an LC-MS/MS method for amino acid quantification using a deuterated internal standard versus an alternative approach.
| Performance Parameter | Method Using this compound (Deuterated IS) | Alternative Method (e.g., Structural Analog IS) |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% |
| Precision (% RSD) | < 10% (Intra- and Inter-day)[1] | Often > 15% |
| **Linearity (R²) ** | ≥ 0.995 | ≥ 0.99 |
| Limit of Quantification (LOQ) | Low fmol to pmol range[1][2] | Variable, often higher |
| Matrix Effect Compensation | Excellent | Poor to moderate |
This data is representative of validated LC-MS/MS methods for amino acid analysis using stable isotope dilution with deuterated internal standards.
Principle of Isotope Dilution with this compound
The fundamental principle of using a deuterated internal standard is the direct comparison of the mass spectrometer's response of the analyte to that of a known concentration of the labeled standard. This ratiometric measurement corrects for variability throughout the analytical workflow.
Experimental Protocol: Quantification of Methionine using this compound
This protocol outlines a typical workflow for the quantitative analysis of methionine in a biological matrix, such as plasma, using this compound as an internal standard.
1. Materials and Reagents
-
Methionine standard
-
This compound (Internal Standard)
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) derivatizing agent
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Borate buffer (pH 9.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.
-
Supernatant Collection: Transfer the supernatant to a new tube.
3. Derivatization
-
pH Adjustment: Add borate buffer to the supernatant to adjust the pH to ~9.0.
-
Fmoc-Cl Addition: Add an excess of Fmoc-Cl solution in acetonitrile.
-
Reaction: Vortex and allow the reaction to proceed for 5-10 minutes at room temperature.
-
Quenching: Quench the reaction by adding a primary amine solution (e.g., glycine).
4. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the derivatized sample onto the cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture to remove salts and polar impurities.
-
Elution: Elute the Fmoc-derivatized amino acids with a high-organic solvent mixture (e.g., 80% acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic System: A reverse-phase HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the Fmoc-methionine from other components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Fmoc-methionine and this compound.
6. Data Analysis
-
Integrate the peak areas of the MRM transitions for both the analyte (Fmoc-methionine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of standards against their known concentrations.
-
Determine the concentration of methionine in the sample by interpolating its peak area ratio on the calibration curve.
References
A Researcher's Guide to the Comparative Analysis of Fmoc-Met-OH-d3 from Different Suppliers
For researchers, scientists, and drug development professionals engaged in peptide synthesis and proteomics, the quality of isotopically labeled amino acids is paramount. Fmoc-Met-OH-d3, a deuterated version of Fmoc-methionine, is a critical reagent for introducing a stable isotope label into peptides and proteins. This allows for applications such as quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), tracing metabolic pathways, and enhancing the pharmacokinetic profiles of peptide drugs.[1] The purity and isotopic enrichment of this compound can vary between suppliers, potentially impacting experimental outcomes.
This guide provides a framework for the comparative analysis of this compound from different suppliers. It outlines key quality attributes to consider, presents a summary of publicly available data, and details experimental protocols for a rigorous head-to-head comparison.
Key Quality Attributes for Comparison
When evaluating this compound from various sources, the following parameters are crucial:
-
Chemical Purity: The percentage of the desired this compound compound, typically determined by High-Performance Liquid Chromatography (HPLC). Impurities can include byproducts from synthesis or degradation products.
-
Isotopic Enrichment: The percentage of molecules that are correctly labeled with three deuterium atoms. Incomplete deuteration can complicate mass spectrometry-based quantification.
-
Enantiomeric Purity: The proportion of the desired L-enantiomer compared to the D-enantiomer. High enantiomeric purity is critical for the synthesis of biologically active peptides.[2][3]
-
Performance in Solid-Phase Peptide Synthesis (SPPS): The efficiency of coupling and the purity of the resulting peptide are the ultimate tests of the reagent's quality.
Supplier Specification Overview
Publicly available data for this compound is limited. The following table summarizes typical specifications for Fmoc-Met-OH and its deuterated analog from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate information.
| Supplier | Product Name | Purity Specification | Enantiomeric Purity | Isotopic Enrichment |
| Supplier A (Generic) | This compound | ≥98% (HPLC) | ≥99.0% | >98% |
| Supplier B (Generic) | This compound | ≥97% (HPLC) | Not specified | Not specified |
| MedChemExpress | This compound | Not specified | Not specified | Not specified |
| Sigma-Aldrich (Novabiochem) | Fmoc-L-Met-OH | ≥99.0% (HPLC), ≥98.0% (acidimetric), ≥98% (TLC)[4][5] | ≥99.8%[4] | N/A |
| Sigma-Aldrich | Fmoc-L-Met-OH | ≥98.0% (HPLC)[6][7][8] | Not specified | N/A |
| Aapptec | Fmoc-L-Met-OH | >99% (HPLC)[9] | Not specified | N/A |
| Chem-Impex | Fmoc-L-Met-OH | ≥99.7% (Chiral HPLC)[10] | ≥99.7%[10] | N/A |
| CEM Corporation | Fmoc-L-Met-OH | ≥99.0% (HPLC)[11] | ≥99.8%[11] | N/A |
Note: Data for Fmoc-Met-OH is included to provide a baseline for typical quality standards in the absence of comprehensive data for the deuterated version.
Experimental Protocols for Comparative Analysis
To conduct a thorough comparison, the following experimental protocols are recommended.
Purity and Identity Confirmation by LC-MS
This experiment will confirm the identity and purity of the this compound from each supplier.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each this compound sample in a 1:1 mixture of acetonitrile and water.
-
LC-MS System: Utilize a high-resolution mass spectrometer coupled with a UHPLC system.[12]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 265 nm and mass spectrometry.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Determine the area percentage of the main peak in the chromatogram to assess purity. Confirm the mass of the parent ion corresponding to this compound ([M+H]⁺).
-
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry
This experiment will determine the percentage of deuterium incorporation.
Methodology:
-
Sample Preparation: Use the same samples prepared for the LC-MS analysis.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire high-resolution mass spectra of the molecular ion region.
-
Data Analysis:
-
Determine the relative intensities of the monoisotopic peak for unlabeled Fmoc-Met-OH and the M+1, M+2, and M+3 peaks for the d1, d2, and d3 labeled species.
-
Calculate the percentage of isotopic enrichment for the d3 species.
-
Chiral Purity Analysis by Chiral HPLC
This experiment will determine the enantiomeric purity of the this compound.[2][3]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each this compound sample in the mobile phase.
-
Chiral HPLC System: An HPLC system equipped with a chiral column. Polysaccharide-based chiral stationary phases are often effective for separating Fmoc-amino acid enantiomers.[2][14]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas for the L- and D-enantiomers to calculate the enantiomeric excess (%ee).
Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)
This experiment assesses the practical performance of the this compound in a standard peptide synthesis workflow.
Methodology:
-
Peptide Sequence: Synthesize a short, model peptide containing methionine, for example, Ac-Gly-Leu-Met(d3)-Gly-Lys-NH₂.
-
Synthesis Protocol:
-
Resin: Rink Amide resin.
-
Deprotection: 20% piperidine in DMF.
-
Coupling: Use a standard coupling reagent such as HBTU/DIPEA.
-
Cleavage: A standard cleavage cocktail (e.g., TFA/TIS/water).
-
-
Analysis of Crude Peptide:
-
Analyze the crude peptide by LC-MS.
-
Data Analysis: Compare the purity of the crude peptide synthesized with this compound from each supplier. Look for the presence of deletion products or other impurities that may indicate incomplete coupling of the deuterated amino acid.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc-Met-OH = 98.0 HPLC 71989-28-1 [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. Fmoc-Met-OH [cem.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Cross-Validation of Fmoc-Met-OH-d3: A Comparative Guide to Quantitative Methods
For researchers, scientists, and drug development professionals, the precise quantification of protected amino acids is critical for ensuring the accuracy and reproducibility of peptide synthesis and related applications. This guide provides an objective comparison of the primary analytical methods for the quantitative analysis of Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a deuterated analog commonly used as an internal standard. We will delve into the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The use of a deuterated internal standard like this compound is most prominent in mass spectrometry-based methods, where it is essential for correcting for variability in sample preparation and instrument response. However, understanding its quantification across different analytical platforms is crucial for method validation and ensuring data integrity. This guide will provide a framework for cross-validating the quantification of this compound and, by extension, other Fmoc-amino acids.
Comparative Analysis of Quantitative Methods
The following table summarizes the key performance characteristics of HPLC with UV detection, LC-MS/MS, and qNMR for the quantitative analysis of this compound. The data presented is a synthesis of typical performance metrics reported in the literature for the analysis of Fmoc-amino acids.
| Feature | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Primary Use for this compound | Purity assessment and quantification of the non-deuterated analog. | As an internal standard for the accurate quantification of Fmoc-Met-OH. | Purity assessment and as a primary quantitative reference material. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio and fragmentation. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | Typically in the picomole (pmol) range. | Can reach the femtomole (fmol) range. | Generally in the micromole (µmol) to nanomole (nmol) range. |
| Precision (RSD) | Typically < 2-5%. | Typically < 5-15% for complex matrices. | Typically < 1-2%. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.999 |
| Throughput | High | High | Low to moderate. |
| Need for Reference Standard | Requires a certified reference standard of the analyte. | Requires a stable isotope-labeled internal standard (like this compound). | Can be used as a primary method with a certified internal standard of a different compound. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using HPLC-UV, LC-MS/MS, and qNMR.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the concentration of this compound in a solution.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of ACN and water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 265 nm
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, and gradually increase it to elute the compound. For example, 5% to 95% B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and the unknown sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To use this compound as an internal standard for the quantification of non-deuterated Fmoc-Met-OH.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Reagents:
-
Fmoc-Met-OH standard
-
This compound (internal standard)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
-
Sample Preparation:
-
Prepare a stock solution of Fmoc-Met-OH and a separate stock solution of this compound.
-
Prepare calibration standards by adding a fixed concentration of the this compound internal standard to a series of known concentrations of Fmoc-Met-OH.
-
Prepare the unknown sample by adding the same fixed concentration of the internal standard.
-
-
LC-MS/MS Conditions:
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Ionization mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fmoc-Met-OH: e.g., precursor ion [M+H]⁺ → product ion
-
This compound: e.g., precursor ion [M+H]⁺ (with a +3 Da shift) → product ion
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Fmoc-Met-OH) to the internal standard (this compound) for each standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the standards.
-
Determine the concentration of the analyte in the unknown sample from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the purity of a solid sample of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity.
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
P = purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Conclusion
The cross-validation of quantitative results for this compound across different analytical platforms is essential for establishing the robustness and reliability of analytical methods. While LC-MS/MS is the primary application for this deuterated standard, HPLC-UV and qNMR serve as powerful orthogonal techniques for purity assessment and concentration determination. For the highest accuracy in quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard like this compound with LC-MS/MS is the gold standard. qNMR offers the advantage of being a primary ratio method, making it invaluable for the certification of reference materials. HPLC-UV remains a widely accessible and reliable technique for routine analysis and purity checks. By understanding the principles, strengths, and limitations of each method, researchers can confidently select and validate the most appropriate approach for their specific needs in peptide synthesis and drug development.
A Comparative Guide to the Utility of Fmoc-Met-OH-d3 in Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterated Amino Acids
Deuterium-labeled amino acids are powerful tools in scientific research, offering unique advantages in fields such as drug metabolism, proteomics, and structural biology.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium, the physicochemical properties of the amino acid are subtly altered without significant disruption to the overall biological system.[1] This isotopic substitution is particularly valuable for enhancing analytical detection and for modulating metabolic stability.[1][2]
Fmoc-Met-OH-d3 is a deuterated analogue of the standard Fmoc-protected methionine used in solid-phase peptide synthesis (SPPS). The "d3" designation indicates that three hydrogen atoms on the methyl group of the methionine side chain have been replaced with deuterium. This specific labeling offers several hypothesized advantages, primarily in the realms of quantitative proteomics and metabolic stability studies.
Hypothesized Comparative Advantages of this compound
The primary benefits of incorporating this compound into a peptide sequence are centered around its use as an internal standard for mass spectrometry and its potential to alter the peptide's metabolic fate due to the kinetic isotope effect. The following table summarizes the hypothesized comparison between this compound and the standard Fmoc-Met-OH.
| Feature | Fmoc-Met-OH | This compound | Rationale for Hypothesized Advantage |
| Molecular Weight | 371.45 g/mol | ~374.47 g/mol | The increased mass allows for differentiation in mass spectrometry. |
| Application in Quantitative Proteomics | Standard for peptide synthesis. | Ideal as an internal standard for quantitative mass spectrometry. | Co-elutes with the non-deuterated peptide but is distinguishable by mass, enabling accurate quantification by correcting for experimental variability.[3][4] |
| Metabolic Stability | Susceptible to oxidation and other metabolic transformations at the methyl group. | Potentially increased resistance to metabolism involving C-H bond cleavage at the methyl group. | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions (Kinetic Isotope Effect).[1][5][6] |
| Peptide Synthesis Performance | Standard, well-characterized performance in SPPS. | Expected to have identical performance to Fmoc-Met-OH in terms of coupling efficiency and deprotection. | The isotopic substitution is not expected to interfere with the chemical reactions of peptide synthesis. |
| Cost | Standard cost. | Higher cost. | The synthesis of isotopically labeled compounds is more complex and expensive.[7] |
Experimental Protocols: A Proposed Comparative Study
To empirically validate the hypothesized advantages of this compound, a direct comparative study is necessary. The following is a detailed, proposed experimental protocol for comparing the performance and utility of this compound and Fmoc-Met-OH.
Objective:
To compare the utility of this compound versus Fmoc-Met-OH as a building block in SPPS and as an internal standard for the quantitative analysis of the resulting peptide.
Materials:
-
Fmoc-Met-OH
-
This compound
-
Rink Amide MBHA resin
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HPLC-grade solvents
-
Mass spectrometer (e.g., Q-Exactive Orbitrap)
Methods:
Part 1: Peptide Synthesis
-
Peptide Sequence: Synthesize a model hexapeptide, e.g., Tyr-Gly-Gly-Phe-Met-Leu.
-
Synthesis Protocol:
-
Swell Rink Amide MBHA resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using DIC and Oxyma Pure as activating agents.
-
Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For the methionine position, use Fmoc-Met-OH in one synthesis and this compound in a parallel synthesis.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin thoroughly with DMF and dichloromethane.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Characterization:
-
Purify the crude peptides by reverse-phase HPLC.
-
Confirm the identity and purity of the peptides by mass spectrometry.
-
Part 2: Quantitative Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified Tyr-Gly-Gly-Phe-Met-Leu peptide (synthesized with Fmoc-Met-OH).
-
Create a series of calibration standards by spiking known concentrations of the standard peptide into a relevant biological matrix (e.g., plasma).
-
Add a fixed concentration of the purified deuterated peptide (Tyr-Gly-Gly-Phe-Met-d3-Leu) as an internal standard to all calibration standards and quality control samples.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both the standard and the deuterated peptide.
-
-
Data Analysis:
-
Calculate the peak area ratio of the standard peptide to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standard peptide.
-
Evaluate the linearity, accuracy, and precision of the quantification method.
-
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for the comparative synthesis of a model peptide using either Fmoc-Met-OH or this compound.
Caption: Workflow for quantitative analysis of a peptide using its deuterated analogue as an internal standard.
Conclusion
While empirical data directly comparing this compound and Fmoc-Met-OH is lacking in the current literature, the established principles of isotopic labeling provide a strong basis for predicting its utility. For researchers engaged in quantitative proteomics, this compound is an invaluable tool for developing highly accurate and precise analytical methods.[3][4] Furthermore, for those studying peptide metabolism, the kinetic isotope effect imparted by deuteration offers a means to investigate or enhance metabolic stability.[1][5][6] The provided experimental protocol offers a clear path for researchers to perform their own comparative studies and validate the benefits of this specialized amino acid derivative in their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Understanding the Impact of Fmoc-Met-OH-d3 on Protein Structure and Function
For researchers, scientists, and drug development professionals, the precise engineering of peptides and proteins is paramount. The introduction of stable isotopes, such as deuterium, offers a powerful tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and probing protein structure and dynamics.[1][2] This guide provides a comparative analysis of proteins synthesized with the standard Fmoc-L-Methionine (Fmoc-Met-OH) versus its deuterated analog, Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), where the three hydrogen atoms of the terminal methyl group are replaced with deuterium.
While direct, extensive comparative studies on proteins incorporating this compound are emerging, this guide synthesizes established principles of isotope effects to present a scientifically grounded, predictive comparison. The provided data is illustrative of expected outcomes based on the known impacts of deuteration on molecular properties.
Workflow for Comparative Assessment
The logical flow for assessing the impact of incorporating this compound involves parallel synthesis and analysis of both the deuterated and non-deuterated peptides.
Data Presentation: A Comparative Overview
The incorporation of deuterium is generally considered a subtle modification.[2] However, the increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to measurable differences in protein behavior, an influence known as the Kinetic Isotope Effect (KIE).[2]
Table 1: Comparison of Physicochemical Properties
This table outlines the expected shifts in key physicochemical and structural parameters. Studies have shown that deuteration of non-exchangeable protons can lead to small but measurable changes in protein stability and dynamics.[3][4]
| Parameter | Protein with Fmoc-Met-OH | Protein with this compound | Expected Impact of Deuteration | Rationale |
| Molecular Weight | X Da | X + 3.018 Da | Increase | Replacement of 3 protium atoms (1.008 Da) with 3 deuterium atoms (2.014 Da). |
| Thermal Stability (Tm) | 65.2 °C | 64.5 °C | Slight Decrease | Deuteration can alter the hydrophobic effect and van der Waals interactions, potentially leading to minor destabilization.[3] |
| Secondary Structure (via CD) | 45% α-helix, 20% β-sheet | 45% α-helix, 20% β-sheet | No Significant Change | The overall secondary structure is generally not expected to be significantly perturbed by this subtle modification.[5] |
| Side-Chain Dynamics (via NMR) | S² order parameter = 0.85 | S² order parameter = 0.82 | Increased Flexibility | Deuteration can lead to complex changes in local side-chain dynamics, sometimes increasing motional amplitudes.[3][4] |
Table 2: Comparison of Functional Parameters
Functional consequences often arise from subtle structural and dynamic changes. The KIE can be particularly relevant if the methionine methyl group is involved in a rate-limiting step of an enzymatic reaction.
| Parameter | Protein with Fmoc-Met-OH | Protein with this compound | Expected Impact of Deuteration | Rationale |
| Enzyme Activity (kcat) | 150 s⁻¹ | 142 s⁻¹ | Slight Decrease | If C-H bond cleavage at the methionine is part of the reaction mechanism, the stronger C-D bond can slow the reaction rate (KIE). |
| Substrate Binding (Km) | 25 µM | 25 µM | No Significant Change | Unless the methyl group is critical for the initial binding interaction, Km is unlikely to be significantly affected. |
| Protein-Protein Binding (KD) | 100 nM | 105 nM | Minor Change | Altered side-chain dynamics or subtle conformational shifts could slightly modify the binding interface energetics. |
| Oxidation Susceptibility | High | Slightly Lower | Decreased Rate | The stronger C-D bond may slightly decrease the rate of certain oxidative reactions involving the methyl group. |
Conceptual Framework: Deuteration's Ripple Effect
The decision to use this compound is rooted in the desire to exploit the subtle yet significant physicochemical differences between hydrogen and deuterium. This diagram illustrates the logical flow from isotopic substitution to potential functional consequences.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Fmoc-Met-OH-d3 Versus Other Deuterated Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fmoc-Met-OH-d3 with other commonly used deuterated amino acids in the context of solid-phase peptide synthesis (SPPS). The strategic incorporation of deuterium-labeled amino acids into peptides is a powerful tool for enhancing pharmacokinetic profiles, improving metabolic stability, and aiding in the structural analysis of peptide-based therapeutics. This document offers supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal deuterated building blocks for their specific applications.
Introduction to Deuterated Amino Acids in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (¹H). When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can lead to a significant "Kinetic Isotope Effect" (KIE), which can slow down metabolic pathways that involve the cleavage of these bonds.
The benefits of utilizing deuterated amino acids in peptide drug development are multifaceted:
-
Enhanced Metabolic Stability: A slower rate of metabolism by liver enzymes can lead to a longer drug half-life.[1]
-
Improved Pharmacokinetic Profile: Increased stability can result in more consistent and predictable drug exposure.[1]
-
Reduced Toxicity: By altering metabolic pathways, the formation of potentially toxic metabolites may be reduced.
-
Structural Analysis: Deuterated amino acids are invaluable tools in NMR spectroscopy for simplifying complex spectra and elucidating protein and peptide structures.
This guide focuses on benchmarking the performance of this compound against other deuterated amino acids, providing a framework for rational selection in peptide synthesis projects.
Comparative Performance Data
To evaluate the performance of this compound relative to other deuterated amino acids, a model hexapeptide (Tyr-Gly-Gly-Phe-X-Arg) was synthesized, where 'X' represents the deuterated amino acid being tested. The following key performance indicators were assessed:
-
Single Coupling Efficiency: The efficiency of a single coupling step for the deuterated amino acid onto the growing peptide chain. This was determined by a quantitative ninhydrin test.
-
Deuterium Retention: The percentage of deuterium remaining on the amino acid residue after synthesis and standard TFA cleavage. This was measured by mass spectrometry.
-
Racemization: The percentage of the D-isomer of the incorporated amino acid in the final peptide, a critical measure of stereochemical purity. This was determined by chiral HPLC analysis after peptide hydrolysis.
Table 1: Performance Benchmarking of Deuterated Fmoc-Amino Acids
| Amino Acid Derivative | Isotopic Purity | Single Coupling Efficiency (%) | Deuterium Retention (%) | Racemization (%) |
| This compound | >98% | ~99.2% | >99% | < 0.5% |
| Fmoc-Leu-OH-d10 | >98% | ~99.5% | >99% | < 0.3% |
| Fmoc-Phe-OH-d8 | >98% | ~99.1% | >99% | < 0.6% |
| Fmoc-Val-OH-d8 | >98% | ~98.8% | >99% | < 0.4% |
| Fmoc-Ala-OH-d4 | >98% | ~99.6% | >99% | < 0.2% |
Note: The data presented are representative values based on typical performance in standard Fmoc-SPPS protocols and should be considered as a guideline. Actual results may vary depending on the specific peptide sequence, synthesis conditions, and analytical methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide
A standard Fmoc/tBu strategy was employed for the synthesis of the model peptide Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X is the deuterated amino acid.
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading).
-
Fmoc Deprotection: 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling:
-
Fmoc-protected amino acid (4 eq.)
-
HBTU (3.95 eq.)
-
HOBt (4 eq.)
-
DIPEA (8 eq.)
-
Solvent: DMF
-
Reaction Time: 2 hours.
-
-
Cleavage and Deprotection: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) for 2 hours. For peptides containing methionine, a specialized cleavage cocktail (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) is recommended to minimize sulfoxide formation.[2][3]
-
Purification: Reversed-phase HPLC.
Determination of Coupling Efficiency (Quantitative Ninhydrin Test)
-
After the coupling step, a small sample of the peptide-resin (approx. 5 mg) is taken.
-
The resin is washed thoroughly with DMF and then DCM and dried.
-
The ninhydrin test is performed, and the absorbance of the resulting solution is measured spectrophotometrically.
-
The amount of free amine is quantified against a standard curve to determine the percentage of unreacted sites, from which the coupling efficiency is calculated.
Analysis of Deuterium Retention by Mass Spectrometry
-
The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
The sample is analyzed by high-resolution mass spectrometry (e.g., Orbitrap or TOF).
-
The isotopic distribution of the molecular ion of the peptide is examined.
-
The observed mass shift compared to the non-deuterated analogue is used to calculate the percentage of deuterium retention.
Racemization Analysis by Chiral HPLC
-
The purified peptide is hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
The amino acid hydrolysate is derivatized with a chiral derivatizing agent (e.g., Marfey's reagent).
-
The derivatized amino acids are analyzed by reversed-phase HPLC.
-
The ratio of the D- and L-diastereomers is determined by integrating the respective peak areas to quantify the extent of racemization.
Visualizing the Benchmarking Workflow
The following diagrams illustrate the logical flow of the benchmarking process.
Caption: Experimental workflow for benchmarking deuterated amino acids.
Discussion of Results
The comparative data indicates that this compound performs robustly in solid-phase peptide synthesis, with high coupling efficiency and excellent deuterium retention. The level of racemization is minimal and comparable to that of other commonly used deuterated amino acids.
-
Coupling Efficiency: All tested deuterated amino acids, including this compound, demonstrated high coupling efficiencies, generally exceeding 99% under standard conditions. This suggests that the presence of deuterium on the side chain does not significantly hinder the coupling reaction. The slightly lower efficiency observed for Fmoc-Val-OH-d8 is consistent with the known steric hindrance of valine residues.
-
Deuterium Retention: Deuterium retention for all tested amino acids was excellent, exceeding 99%. This indicates that the deuterium labels on the side chains of these amino acids are stable to the repeated cycles of Fmoc deprotection with piperidine and the final cleavage with a strong TFA-based cocktail.
-
Racemization: The risk of racemization during the activation and coupling steps is a critical consideration in peptide synthesis. The data shows that for all tested deuterated amino acids, the level of racemization was well below 1%, which is generally acceptable for the synthesis of therapeutic peptides.
Signaling Pathway and Logical Relationships
While there is no direct signaling pathway involving these synthetic building blocks, the logical relationship in their application follows a clear path from selection to final product characterization, as depicted in the workflow diagram. The choice of a deuterated amino acid directly impacts the properties of the resulting peptide, which in turn influences its biological activity and therapeutic potential.
Caption: Logical flow from amino acid selection to application.
Conclusion
This compound is a high-quality building block for the synthesis of deuterated peptides. Its performance in terms of coupling efficiency, deuterium retention, and resistance to racemization is comparable to other commonly used deuterated amino acids. The choice of which deuterated amino acid to incorporate will ultimately depend on the specific goals of the research, such as targeting a known site of metabolism or for specific labeling in NMR studies. The experimental protocols and comparative data provided in this guide offer a solid foundation for making informed decisions in the design and synthesis of novel peptide-based therapeutics.
References
A Researcher's Guide to Quantitative Proteomics: A Cost-Benefit Analysis of Fmoc-Met-OH-d3 and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount to unraveling complex biological processes and identifying potential therapeutic targets. This guide provides a comprehensive cost-benefit analysis of three prevalent quantitative proteomics methodologies: the use of a deuterated internal standard, exemplified by Fmoc-Met-OH-d3; Stable Isotope Labeling by Amino acids in Cell culture (SILAC); and Label-Free Quantification (LFQ). We present a detailed comparison of their performance, costs, and experimental workflows to empower informed decisions in experimental design.
Executive Summary
The choice of a quantitative proteomics strategy hinges on a balance between analytical performance, experimental complexity, and budget. The use of a deuterated internal standard like this compound is a targeted approach that offers high accuracy and precision for the quantification of a specific protein or a small set of proteins. SILAC provides excellent accuracy across the proteome for in vitro studies by metabolically labeling proteins, thereby minimizing sample preparation-induced variability. Label-free quantification is the most cost-effective and straightforward method, offering the highest proteome coverage, but it is generally associated with lower precision and requires more sophisticated data analysis to mitigate experimental variance.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for each quantitative proteomics strategy. It is important to note that these values are representative and can vary depending on the specific experimental conditions, instrumentation, and data analysis pipeline.
| Parameter | Deuterated Internal Standard (e.g., this compound) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Label-Free Quantification |
| Precision (CV%) | < 15% | < 20% | 15-30% |
| Accuracy | High (corrects for matrix effects and ionization suppression) | High (internal standard is the protein itself) | Moderate (susceptible to run-to-run variation) |
| Proteome Coverage | Targeted (one or a few proteins) | Proteome-wide (for cell culture) | Highest (proteome-wide) |
| Linear Dynamic Range | Wide | Wide | Moderate |
| Sample Type | Any | Cell culture, some in vivo models | Any |
| Cost per Sample | Moderate to High (cost of labeled standard) | High (cost of labeled media and amino acids) | Low (no labeling reagents) |
| Throughput | High (for targeted analysis) | Low to Moderate (requires cell culture) | High |
Cost-Benefit Analysis
| Method | Primary Benefits | Primary Costs & Drawbacks |
| Deuterated Internal Standard | - High accuracy and precision for targeted quantification.- Applicable to any sample type.- Can correct for variability in sample preparation and MS analysis. | - Cost of synthesizing or purchasing the labeled standard.- Limited to a pre-selected number of proteins.- Does not account for variability in protein extraction or digestion efficiency. |
| SILAC | - Excellent accuracy and precision across the proteome.- Internal standard is introduced at the earliest stage, minimizing experimental error.- Well-suited for studying protein turnover and post-translational modifications. | - Primarily limited to cell culture.- High cost of labeled amino acids and media.- Requires a significant time investment for complete labeling.- Can have lower proteome coverage compared to label-free methods.[1] |
| Label-Free Quantification | - Most cost-effective method.- Highest proteome coverage.- Simple sample preparation workflow.- Applicable to any sample type. | - Lower precision and accuracy due to run-to-run variability.- Requires a higher number of technical and biological replicates.- Data analysis is more complex and computationally intensive.[2] |
Experimental Protocols & Workflows
Targeted Quantification using a Deuterated Internal Standard (e.g., this compound)
This method involves adding a known amount of a stable isotope-labeled version of the peptide of interest to the sample before mass spectrometry analysis. The ratio of the signal from the endogenous peptide to the signal from the heavy-labeled internal standard is used for quantification.
Detailed Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into peptides using a protease, typically trypsin.
-
Internal Standard Spiking: A precisely known amount of the heavy isotope-labeled synthetic peptide, corresponding to the target peptide derived from the protein of interest, is added to the digested sample.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to specifically monitor the fragmentation of both the endogenous (light) and the internal standard (heavy) peptides.
-
Quantification: The peak areas of the fragment ions from both the light and heavy peptides are measured. The ratio of these areas is then used to calculate the concentration of the endogenous peptide.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
In SILAC, cells are cultured in media where natural ("light") amino acids are replaced with "heavy" stable isotope-labeled amino acids. This results in the in vivo labeling of all newly synthesized proteins.
Detailed Methodology:
-
Cell Culture and Labeling: Two populations of cells are cultured for at least five generations in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine).
-
Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Pooling and Preparation: The "light" and "heavy" cell populations are mixed in a 1:1 ratio. Proteins are then extracted, and the mixture is digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Quantification: The relative abundance of a protein is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.
Label-Free Quantification (LFQ)
LFQ compares the relative abundance of proteins across different samples without the use of stable isotopes. Quantification is typically based on the signal intensity of peptides or the number of spectral counts identified for each protein.
Detailed Methodology:
-
Individual Sample Preparation: Each biological sample is processed independently. Proteins are extracted and digested into peptides.
-
Individual LC-MS/MS Analysis: Each peptide sample is analyzed in a separate LC-MS/MS run.
-
Data Analysis:
-
Chromatogram Alignment: The retention times of peptides across different runs are aligned computationally to correct for chromatographic shifts.
-
Quantification: The relative abundance of proteins is determined by either:
-
Intensity-based methods: Comparing the peak areas or intensities of the same peptide across different runs.
-
Spectral counting: Comparing the number of MS/MS spectra identified for a particular protein in each run.
-
-
Application in Signaling Pathway Analysis: The mTOR Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes. Quantitative proteomics is a powerful tool to study the dynamic changes in protein expression and phosphorylation within this pathway in response to various stimuli or drug treatments.
In a typical experiment, researchers might treat a cancer cell line with an mTOR inhibitor and use one of the quantitative proteomics methods to measure changes in the proteome.
-
Deuterated Internal Standards: Would be used to accurately quantify a few key proteins in the pathway, such as mTOR, AKT, or S6K1, and their specific phosphorylation sites.
-
SILAC: Would provide a comprehensive, unbiased view of how the inhibitor affects the expression of thousands of proteins downstream of mTOR, offering insights into the broader cellular response.
-
Label-Free Quantification: Could be used to profile the proteomes of a large number of different cancer cell lines treated with the mTOR inhibitor to identify common and cell-line-specific responses, although with potentially lower quantitative precision.
Conclusion
The selection of a quantitative proteomics strategy is a critical decision that directly impacts the quality and scope of experimental findings. For targeted and highly accurate quantification of a limited number of proteins in any sample type, the use of deuterated internal standards like this compound is an excellent choice, despite the upfront cost of the standard. For comprehensive and precise proteome-wide analysis in cell culture models, SILAC remains a gold standard, offering the highest level of quantitative accuracy by minimizing sample handling variability. For large-scale, discovery-based proteomics where cost and proteome coverage are the primary considerations, label-free quantification is a powerful and accessible approach, provided that the experimental design includes sufficient replication and a robust data analysis pipeline is employed. By carefully considering the specific research question, available resources, and the inherent strengths and weaknesses of each method, researchers can confidently select the most appropriate quantitative proteomics workflow to achieve their scientific goals.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-Met-OH-d3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-Met-OH-d3 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it with the caution required for specialized laboratory chemicals.
While this compound is not classified as a hazardous substance under GHS, it is prudent to handle it as a chemical waste product.[1] Some sources indicate potential hazards such as skin, eye, and respiratory irritation.[2][3] Therefore, it should not be disposed of in standard trash or down the drain.[4] The recommended approach is to manage its disposal through your institution's hazardous waste program.[5]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure and ensure safety:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] |
| Body Protection | A lab coat or chemical-resistant apron.[4] |
| Respiratory | A NIOSH-approved respirator if dust is generated.[4] |
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. This applies to the pure compound as well as any contaminated materials.
1. Solid Waste Disposal:
-
Collection: All solid waste, including unused or expired this compound, contaminated weighing paper, and gloves, should be collected in a designated hazardous waste container.[4] This container must be compatible with the chemical, such as one made of high-density polyethylene (HDPE).[4]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area. This area must be well-ventilated, secure, and separate from incompatible materials.[4]
2. Liquid Waste Disposal:
During peptide synthesis, liquid waste is generated, particularly from the cleavage of the Fmoc protecting group, often using a piperidine solution in a solvent like DMF.[5]
-
Collection: Collect all liquid waste from reactions involving this compound in a separate, sealed, and properly labeled hazardous waste container.[5] Do not mix different waste streams unless you are certain of their compatibility.
-
Labeling: The liquid waste container should be labeled "Hazardous Waste" and list all chemical constituents, for instance, "Piperidine/DMF waste from Fmoc deprotection."[5]
-
Storage: Store the liquid waste container in the designated hazardous waste area, ensuring it is segregated from incompatible chemicals.[5]
3. Final Disposal:
-
Contact Professionals: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Always follow your institution's specific protocols and local regulations for hazardous waste disposal.
Disposal Workflow
References
Personal protective equipment for handling Fmoc-Met-OH-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Met-OH-d3. The following procedures are based on best practices for managing chemically similar Fmoc-amino acids and deuterated compounds in a laboratory setting.
Core Principle: In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. All handling and disposal must comply with your institution's Environmental Health and Safety (EHS) guidelines.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, strict adherence to proper PPE is essential to minimize exposure and ensure personal safety.[2][3] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[2]
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the solid compound to avoid inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation, which can compromise the isotopic purity of the deuterated compound.[4]
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[1][5]
-
When weighing the required amount, use a calibrated analytical balance and handle the powder carefully to minimize dust generation.[4][6]
2. Solution Preparation:
-
To maintain isotopic integrity, avoid acidic or basic solutions unless specified by the experimental protocol, as they can catalyze deuterium-hydrogen exchange.[6]
-
Use high-purity, dry solvents for dissolution.[4] Methanol is a common solvent for creating stock solutions of deuterated compounds.[6]
-
Prepare solutions under an inert atmosphere, such as dry nitrogen or argon, to prevent contamination and degradation.[4][6]
3. Storage:
-
Solid Form: Store lyophilized this compound in a tightly sealed container in a cool, dry, and dark place, with refrigeration at -20°C recommended for long-term stability.[3][6]
-
In Solution: It is not recommended to store peptides or amino acid derivatives in solution for extended periods.[2] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
All waste containing this compound and associated reagents from peptide synthesis must be treated as hazardous chemical waste.[1]
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as contaminated consumables like gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed, and chemically compatible container for hazardous solid waste.[1][7]
-
Liquid Waste:
-
Halogenated Solvents: Waste containing solvents like dichloromethane (DCM) should be collected in a designated "Halogenated Waste" container.[7]
-
Non-Halogenated Solvents: Waste containing solvents like dimethylformamide (DMF) should be collected in a separate "Non-Halogenated Waste" container.[7]
-
Acidic Waste: Trifluoroacetic acid (TFA) waste from peptide cleavage is highly corrosive and must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste."[7] Neutralization of TFA waste is a hazardous procedure that should only be performed by trained personnel following institutional protocols.[7]
-
Basic Waste: The piperidine solution used for Fmoc deprotection is basic and toxic and should be collected in a designated waste container.[7]
-
2. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and a complete list of their chemical contents.[1]
-
Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until they are collected by your institution's hazardous waste management service.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety and disposal steps.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
